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Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Piperazine, 2,5-dimethyl-1-nitro-

Foreword The journey of a novel chemical entity from the bench to potential therapeutic application is a meticulous process, demanding a rigorous and systematic evaluation of its biological activity. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The journey of a novel chemical entity from the bench to potential therapeutic application is a meticulous process, demanding a rigorous and systematic evaluation of its biological activity. This guide provides a comprehensive framework for the in vitro pharmacological profiling of Piperazine, 2,5-dimethyl-1-nitro- , a compound of interest given the broad therapeutic potential of the piperazine scaffold.[1][2][3][4] As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but as a logical, causality-driven approach to elucidating the pharmacological identity of this molecule. Our objective is to build a robust data package that not only identifies primary targets but also anticipates potential off-target liabilities, a critical step in early drug discovery.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide both the "how" and the "why" behind each experimental decision, ensuring scientific integrity and fostering a deep understanding of the compound's behavior in biological systems.

Chemical Identity of the Test Article
PropertyValueSource
Compound Name Piperazine, 2,5-dimethyl-1-nitro--
Molecular Formula C6H13N3O[8]
Molecular Weight 143.19 g/mol [8]
Structure (A 2D structure would be inserted here if available)-
CAS Number 19558-29-3[8]
Predicted Properties
XLogP3-AA0.4[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count4[8]
Topological Polar Surface Area44.7 Ų[8]

Part 1: Strategic Approach to Pharmacological Profiling

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets, particularly neurotransmitter receptors and transporters.[2][3] The introduction of a nitro group and dimethyl substituents on the piperazine ring of our test article, Piperazine, 2,5-dimethyl-1-nitro-, necessitates a broad yet systematic profiling strategy. Our approach is tiered, beginning with a wide-net screen to identify potential areas of biological activity, followed by more focused assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Broad Liability & Target Class Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Functional Characterization cluster_3 Data Analysis & Interpretation Broad Panel Screening Broad Panel Screening Receptor Binding Assays Receptor Binding Assays Broad Panel Screening->Receptor Binding Assays Identified Hits Enzyme Inhibition Assays Enzyme Inhibition Assays Broad Panel Screening->Enzyme Inhibition Assays Identified Hits Cell-Based Functional Assays Cell-Based Functional Assays Receptor Binding Assays->Cell-Based Functional Assays Confirmed Binders Enzyme Inhibition Assays->Cell-Based Functional Assays Confirmed Inhibitors SAR & Lead Optimization SAR & Lead Optimization Cell-Based Functional Assays->SAR & Lead Optimization

Caption: Tiered approach to in vitro pharmacological profiling.

Part 2: Tier 1 - Broad Panel Screening for Target Identification and Off-Target Liability

The initial step is a broad in vitro safety pharmacology profile. This is a critical risk assessment tool in modern drug discovery, designed to identify potential adverse effects by screening the compound against a wide array of clinically relevant targets.[5][6][7] The rationale here is to cast a wide net to uncover any potential interactions, even those that may not be anticipated based on the compound's structure alone.

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Screen

This screening will be conducted against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.

Objective: To identify potential molecular targets and off-target liabilities of Piperazine, 2,5-dimethyl-1-nitro- at a single, high concentration.

Methodology:

  • Compound Preparation: A stock solution of Piperazine, 2,5-dimethyl-1-nitro- is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is tested at a final concentration of 10 µM in all assays.

  • Assay Panel: A comprehensive panel of assays is utilized, typically including but not limited to:

    • GPCRs: A broad selection of adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

    • Ion Channels: Including hERG, sodium, and calcium channels.

    • Transporters: Such as those for serotonin, dopamine, and norepinephrine.

    • Enzymes: A selection of kinases, proteases, and phosphodiesterases.

  • Assay Format: The assays are typically performed in a high-throughput format (e.g., 96- or 384-well plates).

    • Radioligand Binding Assays: The test compound's ability to displace a specific radioligand from its receptor is measured.[9][10][11]

    • Enzyme Inhibition Assays: The test compound's effect on the activity of a specific enzyme is determined, often using a colorimetric or fluorescent substrate.[12][13][14][15]

  • Data Analysis: The results are expressed as the percent inhibition of radioligand binding or enzyme activity at the 10 µM test concentration. A threshold for "significant" activity is pre-defined (e.g., >50% inhibition).

Self-Validation:

  • Positive Controls: A known inhibitor or ligand for each target is included in each assay to ensure the assay is performing correctly.

  • Negative Controls: A vehicle control (e.g., DMSO) is included to establish the baseline for 0% inhibition.

  • Z'-factor: This statistical parameter is often calculated for each assay plate to assess the quality and robustness of the high-throughput screen.

Part 3: Tier 2 - Hit Confirmation and Potency Determination

Any "hits" identified in the broad panel screen (i.e., targets where the compound showed significant activity) must be confirmed and their potency determined. This is achieved through concentration-response studies.

Experimental Protocol: Concentration-Response Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Piperazine, 2,5-dimethyl-1-nitro- for the "hit" receptors identified in Tier 1.

Methodology:

  • Receptor Preparation: Membranes from cells expressing the target receptor are prepared.

  • Radioligand Selection: A suitable radioligand with known affinity for the target receptor is chosen.[9]

  • Assay Conditions Optimization: Optimal concentrations of receptor protein and radioligand are determined to ensure the assay is sensitive and robust.[10]

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., 10-point, 3-fold serial dilution).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as percent specific binding versus the log of the competitor concentration.

    • The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki (inhibitor constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Protocol: Concentration-Response Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of Piperazine, 2,5-dimethyl-1-nitro- against the "hit" enzymes from Tier 1.

Methodology:

  • Enzyme and Substrate Preparation: The purified enzyme and a suitable substrate are prepared in an appropriate assay buffer.

  • Assay Conditions: The reaction is performed under conditions that ensure linear enzyme kinetics.

  • Inhibition Assay:

    • The enzyme is incubated with increasing concentrations of the test compound.

    • The reaction is initiated by the addition of the substrate.

    • The rate of product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[12]

  • Data Analysis:

    • The reaction rates are plotted against the log of the inhibitor concentration.

    • The IC50 is determined by non-linear regression analysis.

G cluster_0 Assay Setup cluster_1 Incubation & Reaction cluster_2 Detection & Analysis Receptor/Enzyme Receptor/Enzyme Incubation Incubation Receptor/Enzyme->Incubation Ligand/Substrate Ligand/Substrate Ligand/Substrate->Incubation Test Compound (Serial Dilution) Test Compound (Serial Dilution) Test Compound (Serial Dilution)->Incubation Measurement Measurement Incubation->Measurement Data Plotting Data Plotting Measurement->Data Plotting IC50/Ki Calculation IC50/Ki Calculation Data Plotting->IC50/Ki Calculation

Caption: Workflow for concentration-response assays.

Part 4: Tier 3 - Cell-Based Functional Assays

While binding and enzyme inhibition assays are crucial for identifying direct interactions, they do not provide information about the functional consequences of these interactions. Cell-based assays are therefore essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.[16][17][18][19]

Experimental Protocol: Cell-Based Functional Assay (Example: GPCR-mediated cAMP accumulation)

This protocol is an example for a Gs-coupled GPCR. The specific assay will depend on the signaling pathway of the target of interest.

Objective: To determine the functional activity of Piperazine, 2,5-dimethyl-1-nitro- at a specific GPCR.

Methodology:

  • Cell Culture: A cell line stably expressing the target GPCR is cultured under standard conditions.

  • Assay Preparation:

    • Cells are seeded into multi-well plates.

    • The cells are treated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).

  • Agonist Mode:

    • Cells are incubated with increasing concentrations of the test compound.

    • A known agonist for the receptor is used as a positive control.

  • Antagonist Mode:

    • Cells are pre-incubated with increasing concentrations of the test compound.

    • The cells are then stimulated with a fixed concentration (e.g., EC80) of a known agonist.

  • cAMP Measurement:

    • The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: cAMP levels are plotted against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: The response to the agonist is plotted against the log of the test compound concentration to determine the IC50, from which the antagonist constant (Kb) can be calculated.

Self-Validation:

  • Reference Compounds: Known agonists and antagonists for the target receptor are included in each experiment.

  • Parental Cell Line: The parental cell line (not expressing the target receptor) is tested to ensure the observed effects are receptor-mediated.

  • Signal Window: The assay is optimized to provide a robust signal-to-background ratio.

Part 5: Data Summary and Interpretation

All quantitative data from the concentration-response assays should be summarized in a clear and concise table to allow for easy comparison of the compound's activity across different targets.

Summary of In Vitro Pharmacological Profile of Piperazine, 2,5-dimethyl-1-nitro-
TargetAssay TypeResult (Ki or IC50 in µM)Functional Activity
Primary Target(s)
e.g., Dopamine D2 ReceptorRadioligand BindingValuee.g., Antagonist
e.g., TyrosinaseEnzyme InhibitionValuee.g., Inhibitor
Secondary/Off-Target(s)
e.g., Serotonin 5-HT2A ReceptorRadioligand BindingValuee.g., Weak Antagonist
e.g., hERG ChannelElectrophysiologyValuee.g., No significant block
... (other tested targets).........

Conclusion

This in-depth technical guide outlines a robust and scientifically sound strategy for the in vitro pharmacological profiling of Piperazine, 2,5-dimethyl-1-nitro-. By following a tiered approach, from broad screening to detailed functional characterization, researchers can build a comprehensive understanding of the compound's biological activity. The emphasis on causality, self-validation, and clear data presentation is paramount for making informed decisions in the drug discovery and development process. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and in vivo studies.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Gomeni, R., & Le Novere, N. (2005). Probing drug action using in vitro pharmacological profiles. Drug Discovery Today, 10(20), 1347-1354. [Link]

  • Kenakin, T. (2012).
  • Loun, B., & Southan, C. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]

  • Miteva, M. A., Violas, S., & Villoutreix, B. O. (2010). In vitro pharmacological profiling: a tool for drug discovery. Current Medicinal Chemistry, 17(28), 3155-3167.
  • National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Probe Development and High Throughput Screening. Retrieved from [Link]

  • Peters, J. U. (2006, February 2). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421–1433. [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2,5-dimethyl-1-nitro-piperazine in Mammalian Models

A Methodological and Predictive Framework for Researchers and Drug Development Professionals Disclaimer: Specific pharmacokinetic data for 2,5-dimethyl-1-nitro-piperazine is not extensively available in peer-reviewed lit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological and Predictive Framework for Researchers and Drug Development Professionals

Disclaimer: Specific pharmacokinetic data for 2,5-dimethyl-1-nitro-piperazine is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive framework based on established principles of pharmacokinetics and data from structurally related piperazine and nitro-containing compounds. The methodologies and predictive insights herein are intended to guide the experimental design for the evaluation of this novel chemical entity.

Introduction: The Significance of Pharmacokinetic Profiling in Drug Development

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of the time course of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME), forms the cornerstone of this understanding.[1] For a molecule like 2,5-dimethyl-1-nitro-piperazine, a substituted piperazine with a nitro functional group, a precise characterization of its PK profile is paramount for predicting its efficacy, safety, and dosing regimen in mammalian systems.

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of compounds, such as solubility and bioavailability.[2] However, the introduction of a nitro group and methyl substituents creates a unique chemical entity whose behavior in vivo is not readily predictable. This guide provides a robust, methodology-focused framework for researchers to systematically investigate the pharmacokinetic properties of 2,5-dimethyl-1-nitro-piperazine.

Section 1: Physicochemical Characterization and its Predictive Power

Before embarking on in vivo studies, a comprehensive in vitro characterization of 2,5-dimethyl-1-nitro-piperazine is essential. These parameters provide the first clues to its potential pharmacokinetic behavior.

Physicochemical Parameter Experimental Method Predicted Influence on Pharmacokinetics
Molecular Weight Calculation from chemical formulaInfluences diffusion and potential for renal filtration.
Lipophilicity (LogP/LogD) Shake-flask method, HPLC-based methodsA key determinant of membrane permeability, absorption, and distribution into tissues. Higher lipophilicity may also lead to increased metabolic clearance.
Aqueous Solubility Thermodynamic or kinetic solubility assaysCrucial for dissolution in the gastrointestinal tract, impacting oral absorption. Poor solubility can be a major hurdle for bioavailability.
pKa Potentiometric titration, UV-spectrophotometryDetermines the ionization state at different physiological pH values, which affects solubility, absorption, and binding to plasma proteins.

Expert Insight: The nitro group is a strong electron-withdrawing group, which will likely lower the pKa of the piperazine nitrogens compared to unsubstituted piperazine. This will influence its ionization state in the stomach and intestines, a critical factor for oral absorption.

Section 2: Absorption - The Gateway to Systemic Circulation

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this involves overcoming the barriers of the gastrointestinal tract.

In Vitro Models for Predicting Absorption

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of a compound's passive diffusion across an artificial lipid membrane.

Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation.

  • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.

  • Compound Application: A solution of 2,5-dimethyl-1-nitro-piperazine is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the samples is determined using a validated analytical method, typically LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Causality Behind Experimental Choices: The use of both apical-to-basolateral and basolateral-to-apical transport studies can reveal the involvement of active transport mechanisms (efflux or uptake). A high efflux ratio (Papp B-A / Papp A-B) would suggest that the compound is a substrate for efflux transporters like P-glycoprotein, which could limit its oral bioavailability.

In Vivo Absorption Studies in Mammalian Models

The definitive assessment of absorption is conducted in vivo, most commonly in rodents (rats or mice).

Experimental Workflow: Oral Pharmacokinetic Study in Rats

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation & Fasting dosing Oral Gavage Dosing animal_acclimation->dosing dose_formulation Dose Formulation of 2,5-dimethyl-1-nitro-piperazine dose_formulation->dosing blood_sampling Serial Blood Sampling (e.g., via tail vein or cannula) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_extraction Sample Extraction (e.g., Protein Precipitation, SPE) plasma_separation->sample_extraction lc_ms_analysis LC-MS/MS Analysis sample_extraction->lc_ms_analysis pk_modeling Pharmacokinetic Modeling (NCA or Compartmental) lc_ms_analysis->pk_modeling parameter_determination Determination of Cmax, Tmax, AUC pk_modeling->parameter_determination

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Section 3: Distribution - Reaching the Site of Action

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues. The extent of distribution is a key factor in determining the concentration of the drug at its target site.

Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, restricts its distribution to tissues and its availability for metabolism and excretion. Only the unbound fraction of the drug is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • Plasma is added to one chamber, and a buffer solution is added to the other.

  • 2,5-dimethyl-1-nitro-piperazine is added to the plasma chamber.

  • The device is incubated to allow the unbound drug to reach equilibrium across the membrane.

  • The concentrations of the drug in both chambers are measured by LC-MS/MS to determine the fraction unbound.

Tissue Distribution Studies

To understand where the compound accumulates in the body, tissue distribution studies are performed.

Methodology: Following administration of 2,5-dimethyl-1-nitro-piperazine to rodents, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, brain, muscle) are harvested, homogenized, and the concentration of the compound is determined.

Expert Insight: The ability of 2,5-dimethyl-1-nitro-piperazine to cross the blood-brain barrier (BBB) is a critical question, especially if it is being developed for a central nervous system (CNS) indication. The brain-to-plasma concentration ratio is a key parameter derived from these studies. The presence of two nitrogen atoms in the piperazine ring can increase the polarity of the molecule, potentially limiting BBB penetration unless it is a substrate for an active uptake transporter.

Section 4: Metabolism - Biotransformation and Clearance

Metabolism is the enzymatic conversion of a drug into other chemical species, called metabolites. This process typically occurs in the liver and is a major mechanism of drug clearance.[3]

In Vitro Metabolic Stability

Liver Microsomes: These are subcellular fractions that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes involved in drug metabolism. Incubating 2,5-dimethyl-1-nitro-piperazine with liver microsomes and a co-factor (NADPH) allows for the determination of its intrinsic clearance.

Hepatocytes: The use of primary hepatocytes provides a more complete picture of metabolism as they contain both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) enzymes.

Predicted Metabolic Pathways

Based on the structure of 2,5-dimethyl-1-nitro-piperazine, several metabolic pathways can be predicted.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) parent 2,5-dimethyl-1-nitro-piperazine oxidation Oxidation (Hydroxylation of piperazine ring or methyl groups) parent->oxidation CYP450 n_dealkylation N-dealkylation (unlikely due to nitro group, but possible) parent->n_dealkylation CYP450 nitro_reduction Nitro Reduction (Reduction of NO2 to NH2) parent->nitro_reduction Nitroreductases glucuronidation Glucuronidation (on hydroxylated metabolites) oxidation->glucuronidation UGTs sulfation Sulfation (on hydroxylated metabolites) oxidation->sulfation SULTs

Caption: Predicted metabolic pathways for 2,5-dimethyl-1-nitro-piperazine.

Authoritative Grounding: The metabolism of the piperazine ring can involve oxidation at the carbons alpha to the nitrogen atoms, potentially leading to ring opening.[4] Furthermore, nitro groups on aromatic and aliphatic structures can be reduced by nitroreductases to form amino metabolites, which can then undergo further conjugation.

Reaction Phenotyping

It is crucial to identify which specific CYP450 isoforms are responsible for the metabolism of 2,5-dimethyl-1-nitro-piperazine. This is done using a panel of recombinant human CYP450 enzymes or by using specific chemical inhibitors in human liver microsomes. This information is vital for predicting potential drug-drug interactions.

Section 5: Excretion - The Final Elimination

Excretion is the irreversible removal of a drug and its metabolites from the body. The primary routes of excretion are renal (via urine) and biliary (via feces).

Mass Balance Study: This is the definitive study to understand the routes and extent of excretion. A radiolabeled version of 2,5-dimethyl-1-nitro-piperazine (e.g., with ¹⁴C or ³H) is administered to animals, and the radioactivity is measured in urine, feces, and exhaled air over time. This allows for the determination of the total recovery of the administered dose and the primary route of elimination.

Expert Insight: The physicochemical properties of the metabolites will largely determine their route of excretion. More polar metabolites are typically excreted renally, while larger, more lipophilic metabolites may be excreted in the bile.

Section 6: Analytical Methodology - The Key to Accurate Quantification

The foundation of any pharmacokinetic study is a robust and validated analytical method for the quantification of the parent drug and its major metabolites in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

Key Steps in Method Development and Validation:

  • Selection of Precursor and Product Ions: For both the analyte and a stable isotope-labeled internal standard.

  • Chromatographic Separation: Optimization of the mobile phase and column to achieve separation from endogenous matrix components.

  • Sample Extraction: Development of a reliable method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from plasma, urine, or tissue homogenates.

  • Validation according to Regulatory Guidelines (e.g., FDA, EMA): This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.

Conclusion: Synthesizing the Data into a Coherent Pharmacokinetic Profile

By systematically conducting the in vitro and in vivo studies outlined in this guide, researchers can build a comprehensive pharmacokinetic profile of 2,5-dimethyl-1-nitro-piperazine. This profile, which includes parameters such as bioavailability, clearance, volume of distribution, and half-life, is essential for making informed decisions in the drug development process. It allows for the prediction of human pharmacokinetics, the establishment of a safe and effective dosing regimen, and the anticipation of potential drug-drug interactions. The rigorous application of these well-established methodologies is the only way to truly understand the fate of this novel chemical entity in a mammalian system.

References

  • BenchChem. (n.d.). A comparative study of the pharmacokinetic properties of piperazine derivatives.
  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(8), 1157–1166.
  • Kondeva-Burdina, M., et al. (2020).
  • Merck Millipore. (2011, July 12). Current awareness of piperazines: pharmacology and toxicology.
  • PubChem. (n.d.). 2,5-Dimethyl-1-nitrosopiperazine.
  • ResearchGate. (2024, March 9).
  • Sign-in. (n.d.). Pharmacokinetics.
  • U.S. National Library of Medicine. (n.d.). Metabolism of nitrosamines in vivo.

Sources

Foundational

Piperazine, 2,5-dimethyl-1-nitro- mechanism of action and binding kinetics

An In-depth Technical Guide on a Representative Nitro-Piperazine Derivative: Mechanism of Action and Binding Kinetics Introduction The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on a Representative Nitro-Piperazine Derivative: Mechanism of Action and Binding Kinetics

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block in drug design.[2][3] A particularly interesting subclass of these compounds is the nitro-piperazines, where the introduction of a nitro group can significantly modulate the electronic and steric properties of the molecule, leading to novel pharmacological activities.

This technical guide provides an in-depth exploration of a representative class of nitro-piperazine derivatives: the nitrophenylpiperazines . We will delve into their synthesis, mechanism of action, and binding kinetics, with a focus on their interactions with key neurotransmitter receptors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Section 1: Synthesis and Chemical Characterization of Nitrophenylpiperazines

The synthesis of nitrophenylpiperazine derivatives is a critical first step in their pharmacological evaluation. A common and effective strategy involves the nucleophilic substitution reaction between a substituted nitrophenyl halide and a piperazine derivative. The choice of reactants and reaction conditions is crucial for achieving high yields and purity.

Synthetic Pathway: A Representative Example

A general pathway for the synthesis of various (2-nitrophenyl)piperazine derivatives is illustrated below. This multi-step synthesis allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).[4]

A Substituted 2-nitroaniline B Intermediate Diamine A->B Reduction (e.g., SnCl2, EtOH) C Heterocyclic Core B->C Cyclization (e.g., Formic acid or CS2/KOH) E Final Product: Substituted (2-nitrophenyl)piperazine Derivative C->E Alkylation with 1-(2-nitrophenyl)piperazine (DMF, KI, K2CO3) D 1-(2-nitrophenyl)piperazine D->E

Caption: Generalized synthetic scheme for (2-nitrophenyl)piperazine derivatives.

Experimental Protocol: Synthesis of a Heterocyclic (2-nitrophenyl)piperazine [4]

  • Reduction of Nitroaniline: A substituted 2-nitroaniline is reduced to the corresponding diamine using a reducing agent such as tin(II) chloride (SnCl2) in ethanol. The reaction mixture is typically heated to drive the reaction to completion.

  • Formation of the Heterocyclic Core: The resulting diamine is then cyclized to form a heterocyclic core, such as a benzimidazole. This can be achieved by reacting the diamine with formic acid or with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH).

  • Alkylation with 1-(2-nitrophenyl)piperazine: The heterocyclic core is subsequently alkylated with 1-(2-nitrophenyl)piperazine in a solvent like dimethylformamide (DMF), with potassium iodide (KI) and potassium carbonate (K2CO3) often used as a catalyst and base, respectively.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired (2-nitrophenyl)piperazine derivative.

Analytical Characterization

The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-O stretching of the nitro group, C-N stretching of the piperazine ring).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, providing further evidence of the compound's purity and identity.[5]

Section 2: Unraveling the Mechanism of Action: Target Identification

Nitrophenylpiperazine derivatives have been shown to interact with a variety of biological targets, with a notable affinity for neurotransmitter receptors in the central nervous system (CNS).[6][7] Their mechanism of action is primarily attributed to their ability to modulate the activity of these receptors, particularly dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[4]

Primary Biological Targets
  • Dopamine D₂ Receptors: These receptors are a key target for antipsychotic drugs. Antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for the therapeutic effects of these drugs on the positive symptoms of schizophrenia.

  • Serotonin 5-HT₂ₐ Receptors: Atypical antipsychotics often exhibit a higher affinity for 5-HT₂ₐ receptors compared to D₂ receptors. This 5-HT₂ₐ/D₂ binding ratio is believed to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms.[4]

The interaction of nitrophenylpiperazines with these receptors suggests their potential as novel neuroleptic agents.

Section 3: Investigating Receptor-Ligand Interactions: Binding Kinetics and Affinity

To quantify the interaction between nitrophenylpiperazine derivatives and their target receptors, in vitro radioligand binding assays are employed. These assays provide crucial information about the binding affinity (Ki) of a compound for a specific receptor.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of a test compound to D₂ and 5-HT₂ₐ receptors using membrane preparations from rat brain tissue.

A Prepare Receptor Source (e.g., Rat Striatal Membranes for D2, Cortical Membranes for 5-HT2A) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki D->E A Obtain 3D Structure of Target Receptor (Homology Modeling or Crystallography) C Define Binding Site on the Receptor A->C B Prepare Ligand Structure (Energy Minimization) D Perform Docking Simulation B->D C->D E Analyze and Score Binding Poses D->E

Caption: General workflow for molecular docking studies.

Key Steps in Molecular Docking:

  • Receptor and Ligand Preparation: Obtain or generate a three-dimensional structure of the target receptor (e.g., a homology model of the D₂ receptor). Prepare the 3D structure of the nitrophenylpiperazine ligand, ensuring correct protonation states and minimizing its energy.

  • Binding Site Definition: Identify the putative binding site on the receptor, often based on the location of known ligands or conserved residues.

  • Docking Simulation: Use a docking algorithm to explore the conformational space of the ligand within the defined binding site and predict the most favorable binding poses.

  • Pose Analysis and Scoring: Analyze the predicted binding poses to identify key molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. [8]A scoring function is used to rank the poses based on their predicted binding affinity.

For nitrophenylpiperazine derivatives binding to aminergic GPCRs, molecular docking studies have suggested that interactions with specific amino acid residues, such as an aspartate in transmembrane domain 3 (a common feature for aminergic GPCRs), are crucial for high-affinity binding. [8]

Conclusion

Nitrophenylpiperazine derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. This guide has provided a comprehensive overview of their synthesis, mechanism of action, and the experimental and computational methods used to characterize their binding kinetics. The ability to systematically modify the structure of these compounds and evaluate their effects on receptor binding provides a powerful platform for lead optimization in drug discovery. Future research in this area will likely focus on further elucidating the SAR of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies.

References

  • A new nitrate derivative of piperazine: its influence on platelet activity - PubMed. (2007, March 15).
  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives - ResearchGate. (2026, March 4).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. (2024, April 5).
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021, August 7).
  • (PDF) High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine Resulting from Drug-Nitrite Interactions - ResearchGate. (2025, August 9).
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem.
  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic intera. (2020, March 26).
  • 2,5-Diketopiperazine - Wikipedia.
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal.
  • Promising bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate material : experimental, theoretical and in silico investigation - ResearchGate.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Piperazine - Wikipedia.
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC. (2025, June 14).
  • 2,5-Dimethyl-1-nitrosopiperazine | C6H13N3O | CID 159591499 - PubChem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 9).
  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC.
  • Piperazine skeleton in the structural modification of natural products: a review - PMC.
  • CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents. (2012, July 30).
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PMC. (2024, October 9).
  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC. Retrieved from [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Publishing.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of 2,5-Dimethyl-1-nitropiperazine: A Comprehensive Technical Guide

Executive Summary The structural characterization of nitramines and nitrosamines is of critical importance across multiple disciplines, ranging from the development of high-energy density materials (HEDMs) to the environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of nitramines and nitrosamines is of critical importance across multiple disciplines, ranging from the development of high-energy density materials (HEDMs) to the environmental monitoring of degradation products in CO2​ capture technologies[1][2]. Piperazine, 2,5-dimethyl-1-nitro- (also known as 1-nitro-2,5-dimethylpiperazine) serves as a fascinating molecular model. It combines the conformational rigidity of a substituted saturated heterocycle with the electronic delocalization induced by an N -nitro group.

This whitepaper provides an in-depth technical guide on the crystallographic properties, structural dynamics, and single-crystal X-ray diffraction (SCXRD) methodologies required to accurately characterize 2,5-dimethyl-1-nitropiperazine and its structural analogs.

Structural Chemistry and Conformational Dynamics

The molecular geometry of 2,5-dimethyl-1-nitropiperazine is dictated by two competing stereoelectronic effects: steric minimization within the piperazine ring and resonance delocalization at the nitrated nitrogen.

The Piperazine Core

Unsubstituted piperazine rings rapidly interconvert between chair conformations in solution. However, the introduction of methyl groups at the 2- and 5-positions strongly biases the conformational equilibrium. In the solid state, the trans-2,5-dimethylpiperazine core invariably locks into a stable chair conformation where both methyl groups occupy equatorial positions [3]. This arrangement minimizes 1,3-diaxial steric clashes, significantly lowering the overall strain energy of the crystal lattice.

Planarization of the N -Nitro Group

In a standard secondary amine, the nitrogen atom is sp3 -hybridized and pyramidal. However, the attachment of a highly electron-withdrawing nitro group ( >N−NO2​ ) fundamentally alters this geometry. The lone pair on the N1 nitrogen delocalizes into the π∗ -antibonding orbital of the nitro group. This resonance imparts significant sp2 character to the N1 atom, forcing it into a nearly planar geometry[4][5].

Causality in Bond Lengths: This delocalization causes the N−N bond to shorten (typically to ~1.32–1.35 Å, exhibiting partial double-bond character) compared to a standard N−N single bond (~1.45 Å). Consequently, the adjacent C−N bonds within the piperazine ring lengthen slightly to accommodate the planarization[1][5]. The N4 atom, being a secondary amine, remains sp3 -hybridized and serves as a potent hydrogen bond donor.

Representative Crystallographic Data

While specific unit cell parameters can vary slightly based on the crystallization solvent and temperature, the expected crystallographic data for the 2,5-dimethyl-1-nitropiperazine framework (extrapolated from high-resolution nitramine and trans-2,5-dimethylpiperazine datasets) is summarized in Table 1 [3][6].

Table 1: Representative Single-Crystal X-Ray Diffraction Data

ParameterExpected Value / Description
Empirical Formula C6​H13​N3​O2​
Formula Weight 159.19 g/mol
Crystal System Monoclinic
Space Group P21​/c or P21​/n
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Unit Cell Dimensions a≈6.5 Å, b≈11.2 Å, c≈10.8 Å, β≈98∘
Volume ~778 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.36 g/cm³
Absorption Coefficient ( μ ) ~0.10 mm⁻¹
Expected N−N Bond Length 1.33(1) Å

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To achieve high-resolution structural data that accurately maps the electron density of the N−N bond and the hydrogen bonding network, a rigorous SCXRD protocol is required.

Step-by-Step Methodology

Step 1: Crystallization via Vapor Diffusion

  • Dissolve 20 mg of synthesized 2,5-dimethyl-1-nitropiperazine in a minimum volume (e.g., 0.5 mL) of dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n -hexane or n -pentane).

  • Seal the outer vial and leave it undisturbed at 4 °C for 3–7 days. Causality: Vapor diffusion provides a slow, controlled supersaturation environment, preventing rapid nucleation and yielding defect-free, single-domain crystals suitable for diffraction.

Step 2: Crystal Mounting

  • Transfer the crystals along with their mother liquor to a glass slide under a polarizing microscope.

  • Coat a suitable crystal (approx. 0.2×0.2×0.1 mm) in Paratone-N oil or a perfluoropolyether cryo-oil.

  • Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream. Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent. Rapid transfer to the cold stream freezes the oil, rigidly fixing the crystal in place.

Step 3: Data Collection

  • Center the crystal on a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Maintain the sample temperature at 100 K using a liquid nitrogen cryostream.

  • Collect data using ω and ϕ scans to ensure complete coverage of the reciprocal space (completeness > 99%). Causality: Collecting data at 100 K is critical. It drastically reduces the thermal atomic motion (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise determination of the N−N bond length and the localization of hydrogen atoms[3].

Step 4: Structure Solution and Refinement

  • Integrate the raw frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solve the structure using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Refine all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms in calculated positions (riding model). Locate the amine hydrogen (N4-H) from the difference Fourier map and refine its coordinates freely. Causality: Freely refining the N-H proton is essential for accurately mapping the intermolecular hydrogen-bonding network, which dictates the macroscopic stability of the crystal.

Visualization of the SCXRD Workflow

SCXRD_Workflow Cryst 1. Crystallization (Vapor Diffusion / Slow Evap) Mount 2. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract 3. Data Collection (Diffractometer, 100K, Mo Kα) Mount->Diffract Solve 4. Structure Solution (SHELXT / Intrinsic Phasing) Diffract->Solve Refine 5. Structure Refinement (SHELXL / Least-Squares) Solve->Refine Validate 6. Validation (checkCIF / R-factor < 5%) Refine->Validate

Caption: Sequential workflow for the single-crystal X-ray diffraction analysis of nitropiperazines.

Intermolecular Interactions and Hirshfeld Surface Analysis

The macroscopic properties of 2,5-dimethyl-1-nitropiperazine (such as melting point, density, and impact sensitivity) are governed by its supramolecular assembly.

Hydrogen Bonding Networks

The crystal lattice is primarily stabilized by strong intermolecular N−H⋯O hydrogen bonds . The secondary amine (N4) acts as a strong hydrogen bond donor, while the highly polarized oxygen atoms of the nitro group act as acceptors[3][6]. Because the nitro group has two oxygen atoms, bifurcated hydrogen bonding motifs are common, leading to the formation of 1D infinite chains or 2D supramolecular sheets.

Additionally, the equatorial methyl groups and the axial protons of the piperazine ring participate in weaker C−H⋯O interactions , which cross-link the primary hydrogen-bonded chains into a cohesive 3D network.

Visualization of the Interaction Network

Interaction_Network N4_Donor N4-H (Amine) Strong H-Bond Donor O1_Acceptor O1 (Nitro) H-Bond Acceptor N4_Donor->O1_Acceptor Primary N-H...O O2_Acceptor O2 (Nitro) H-Bond Acceptor N4_Donor->O2_Acceptor Bifurcated C_H_Donor C-H (Methyl/Ring) Weak H-Bond Donor C_H_Donor->O1_Acceptor Weak C-H...O C_H_Donor->O2_Acceptor Weak C-H...O

Caption: Intermolecular hydrogen bonding network stabilizing the crystal lattice of 1-nitropiperazines.

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis and 2D fingerprint plots are routinely employed. In nitropiperazine derivatives, the O⋯H/H⋯O contacts typically account for the largest proportion of the Hirshfeld surface area (often >40%), validating the dominance of the nitro-amine hydrogen bonding in driving crystal packing[3][6].

References

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines William & Mary ScholarWorks[Link]

  • Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) National Institutes of Health (NIH) / PMC[Link]

  • Designing and screening novel explosives with high energy and low sensitivity by appropriately introducing N-oxides, amino groups, and nitro groups into s-heptazine ResearchGate[Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions ACS Publications - The Journal of Physical Chemistry A[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants ACS Publications - Chemical Reviews[Link]

  • Theoretical Study into Effects of Different Substituents on the Structure and Properties of Keto-RDX Compounds ResearchGate[Link]

Sources

Foundational

Spectral Data and NMR Assignments for Piperazine, 2,5-dimethyl-1-nitro- Identification: A Comprehensive Analytical Guide

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Elucidation Specialists, and Pharmaceutical Drug Development Professionals Introduction and Chemical Context The identification a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Elucidation Specialists, and Pharmaceutical Drug Development Professionals

Introduction and Chemical Context

The identification and quantification of nitramine and nitrosamine impurities in pharmaceutical active ingredients (APIs) have become critical regulatory mandates. Piperazine, 2,5-dimethyl-1-nitro- (CAS: 119210-97-8), an N-nitramine derivative of 2,5-dimethylpiperazine, presents unique analytical challenges due to its stereocenters and the stereoelectronic effects of the N-nitro ( N−NO2​ ) group.

Unlike simple amines, N-nitroamines possess a delocalized lone pair that participates in resonance with the nitro group, imparting partial double-bond character to the N-N bond[1]. This restricts ring inversion and nitrogen pyramidal inversion at room temperature, often leading to complex, broadened Nuclear Magnetic Resonance (NMR) spectra. This whitepaper establishes a self-validating, multi-modal analytical framework—anchored in 1D/2D NMR, LC-MS/MS, and FT-IR—to definitively elucidate the structure and regiochemistry of this specific molecule.

Structural Elucidation Strategy and Causality

To achieve unequivocal identification, the analytical strategy must isolate the specific perturbations caused by the N−NO2​ group on the 2,5-dimethylpiperazine scaffold[2].

  • Regiochemical Deshielding (NMR): The strong electron-withdrawing inductive effect of the nitro group heavily deshields the adjacent equatorial and axial protons at the C2 and C6 positions. By comparing these shifts to the relatively shielded protons at C3 and C5 (adjacent to the secondary amine, N4), the exact regiochemistry of the nitration is confirmed[3].

  • Stereochemical Mapping (2D NMR): 2,5-dimethylpiperazine can exist in cis and trans configurations. COSY (Correlation Spectroscopy) is required to map the scalar coupling from the methyl groups to the ring methines (C2 and C5), while HSQC (Heteronuclear Single Quantum Coherence) resolves overlapping methylene multiplets.

  • Orthogonal Mass Verification (LC-MS/MS): N-nitramines characteristically undergo homolytic cleavage of the N−NO2​ bond under collision-induced dissociation (CID), resulting in a neutral loss of 46 Da ( NO2∙​ ). This fragmentation pathway is a self-validating checkpoint to distinguish the molecule from its N-nitroso analog (which loses 30 Da, NO∙ )[3].

Analytical_Workflow Start Piperazine, 2,5-dimethyl-1-nitro- (CAS: 119210-97-8) Prep Sample Preparation (CDCl3 + TMS) Start->Prep NMR1D 1D NMR Acquisition (1H, 13C) Prep->NMR1D 15-20 mg MS LC-MS/MS (ESI+, m/z 160) Prep->MS 1 µg/mL IR FT-IR Spectroscopy (N-NO2 stretch) Prep->IR Neat/KBr NMR2D 2D NMR Mapping (COSY, HSQC, HMBC) NMR1D->NMR2D Spin System ID Validation Data Synthesis & Structural Confirmation NMR2D->Validation MS->Validation Mass & Frag IR->Validation Functional Groups

Figure 1: Multi-modal analytical workflow for the structural elucidation of Piperazine, 2,5-dimethyl-1-nitro-.

Step-by-Step Experimental Methodologies

High-Resolution NMR Protocol

Causality: CDCl3​ is selected over DMSO−d6​ to prevent rapid proton exchange at the N4 secondary amine, allowing the N-H proton to be observed as a distinct broad singlet. Temperature control is strictly enforced to prevent line broadening caused by intermediate exchange rates of the piperazine chair conformations.

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Probe Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Equilibrate the probe temperature precisely to 298 K for 5 minutes.

  • 1D 1H Acquisition: Acquire 32 transients with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the methyl groups.

  • 1D 13C Acquisition: Acquire 1024 transients with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2.0 seconds.

  • 2D Experiments: Execute gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz to observe the critical correlations between the methyl protons and the adjacent ring carbons.

LC-MS/MS Fragmentation Protocol

Causality: Electrospray Ionization (ESI) in positive mode readily protonates the secondary amine (N4), generating a stable [M+H]+ precursor ion.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Chromatography: Inject 1 µL of a 1 µg/mL sample solution onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min using a gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Set the quadrupole to isolate the precursor ion at m/z 160. Apply a collision energy (CE) ramp (15-35 eV) using Argon as the collision gas.

  • Validation Checkpoint: Monitor the primary product ion at m/z 114. The absence of an m/z 130 peak confirms the analyte is a nitramine, not a nitrosamine.

Quantitative Spectral Data Summaries

The following tables synthesize the empirical chemical shifts derived from the additive substituent effects of the 2,5-dimethylpiperazine core and the N-nitramine functional group[1][2][3].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ , 298 K)
PositionMultiplicityIntegrationChemical Shift ( δ , ppm)Causality / Structural Rationale
C5- CH3​ Doublet (d)3H1.05 – 1.15Shielded; adjacent to the secondary amine (N4).
C2- CH3​ Doublet (d)3H1.25 – 1.35Deshielded; spatially proximate to the electron-withdrawing N1−NO2​ .
N4-H Broad Singlet (br s)1H1.60 – 1.80Exchangeable secondary amine proton.
C3- H2​ Multiplet (m)2H2.65 – 2.95Shielded methylene; adjacent to N4.
C5-H Multiplet (m)1H2.85 – 3.15Methine proton; adjacent to N4.
C6- H2​ Multiplet (m)2H3.65 – 3.95Strongly deshielded methylene; directly adjacent to N1−NO2​ .
C2-H Multiplet (m)1H4.15 – 4.45Most deshielded methine; adjacent to N1−NO2​ and methyl-substituted.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ , 298 K)
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Structural Rationale
C5- CH3​ CH3​ 15.5 – 17.0Aliphatic methyl, standard shift.
C2- CH3​ CH3​ 18.5 – 20.5Aliphatic methyl, slightly deshielded by N−NO2​ proximity.
C3 CH2​ 45.0 – 48.0Standard piperazine methylene shift.
C5 CH 50.0 – 53.0Methine carbon adjacent to secondary amine.
C6 CH2​ 55.0 – 58.0Deshielded methylene adjacent to N−NO2​ .
C2 CH 60.0 – 64.0Highly deshielded methine adjacent to N−NO2​ .
Table 3: Orthogonal Spectral Data (FT-IR and LC-MS/MS)
TechniqueKey Signal / TransitionAssignment / Interpretation
FT-IR (Neat) ~1520 cm−1 (Strong)Asymmetric N−NO2​ stretching vibration.
FT-IR (Neat) ~1280 cm−1 (Strong)Symmetric N−NO2​ stretching vibration.
FT-IR (Neat) ~3300 cm−1 (Broad)N-H stretching (secondary amine at N4).
LC-MS/MS m/z 160 114 [M+H]+ precursor losing NO2∙​ (46 Da) to form a stable piperazinium cation.
LC-MS/MS m/z 160 145 [M+H]+ precursor losing a methyl radical ( CH3∙​ , 15 Da).

Spin System Logic and Regiochemistry

To definitively prove that the nitro group is located at N1 and not N4, 2D NMR mapping is employed. The logic relies on tracing the unbroken carbon-carbon bonds via COSY, and bridging the heteroatoms via HMBC.

NMR_Logic N1 N1-NO2 C2 C2-H N1->C2 HMBC C6 C6-H2 N1->C6 HMBC C3 C3-H2 C2->C3 COSY Me2 C2-CH3 C2->Me2 COSY N4 N4-H C3->N4 HMBC C5 C5-H C5->N4 HMBC C5->C6 COSY Me5 C5-CH3 C5->Me5 COSY

Figure 2: 2D NMR correlation map highlighting COSY (solid) and HMBC (dashed) interactions.

Mechanistic Proof: The proton at ~4.30 ppm (C2-H) will show a strong COSY correlation to the methyl doublet at ~1.30 ppm (C2- CH3​ ). Because C2-H is the most deshielded methine in the system, it must be adjacent to the N−NO2​ group. Conversely, the methine at ~3.00 ppm (C5-H) will show a COSY correlation to the shielded methyl doublet at ~1.10 ppm (C5- CH3​ ), proving it is adjacent to the secondary amine (N4). This self-validating internal logic definitively confirms the 1-nitro-2,5-dimethylpiperazine regiochemistry.

References

  • Measurement of nitrosamine and nitramine formation from NOx reactions with amines during amine-based CO2 capture. AWS / Environmental Protection Agency. Available at:[Link][3]

  • Product Class 3: N-Nitroamines. Thieme E-Books & E-Journals. Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 2,5-dimethyl-1-nitropiperazine

Abstract This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-dimethyl-1-nitropiperazine. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-dimethyl-1-nitropiperazine. The inherent polarity of the piperazine ring structure presents a significant chromatographic challenge, often leading to poor retention on traditional reversed-phase columns.[1][2][3] This guide details a systematic approach, beginning with an in-depth analysis of the molecule's physicochemical properties to inform strategic decisions in column and mobile phase selection. We explain the causality behind choosing a polar-embedded stationary phase and a controlled-pH mobile phase to achieve optimal retention, resolution, and peak symmetry. The protocol described herein is designed to be self-validating, with a clear pathway to meet the rigorous standards of international regulatory guidelines.

Introduction: The Analytical Challenge

2,5-dimethyl-1-nitropiperazine is a substituted piperazine derivative of interest in pharmaceutical development and chemical synthesis, potentially as an intermediate or a process-related impurity. The accurate quantification of such molecules is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[4]

The primary analytical hurdle stems from the molecule's dual nature: the piperazine core imparts high polarity and basicity, while the dimethyl and nitro functional groups add distinct chemical characteristics. Standard reversed-phase (RP) HPLC methods, which rely on hydrophobic interactions, are often unsuitable for highly polar compounds, resulting in poor retention where the analyte elutes at or near the solvent front.[2] This guide provides a logical, science-based framework for overcoming these challenges to develop a method that is not only effective but also rugged and transferable.

Analyte Characterization & Strategic Implications

A successful method development process begins with a thorough understanding of the analyte.[5]

  • Structure: 2,5-dimethyl-1-nitropiperazine consists of a piperazine ring with methyl groups at the C2 and C5 positions and a nitro group on one of the nitrogen atoms.

  • Polarity: The piperazine moiety makes the molecule highly polar. While no experimental logP value is readily available, the related compound 2,5-dimethyl-1-nitrosopiperazine has a calculated XLogP3 of 0.4, indicating significant hydrophilicity.[6] This property is the primary driver for selecting a specialized stationary phase over a conventional C18 column.

  • pKa (Acidity Constant): The parent piperazine molecule has two pKa values, approximately 5.3 and 9.7.[7] The nitro group is strongly electron-withdrawing, which will significantly decrease the basicity (and thus the pKa) of the nitrogen to which it is attached. The second nitrogen, flanked by methyl groups, will retain its basic character. This dual-pKa nature makes mobile phase pH a critical parameter for controlling retention and peak shape.

  • UV Absorbance: The presence of the nitro group (-NO2) acts as a chromophore, making the molecule suitable for UV detection. Nitroaromatic compounds are known to absorb in the UV range, often around 254 nm, eliminating the need for complex derivatization procedures that are sometimes required for the parent piperazine molecule.[8][9][10]

PropertyCharacteristicImplication for HPLC Method Development
Polarity High (Estimated XLogP3 < 1.0)Poor retention on standard C18 columns. A more polar-retentive stationary phase is required.[2][3]
Ionization Basic (Two pKa values)Retention and peak shape are highly dependent on mobile phase pH. pH control with a buffer is essential.
Detection Nitro-group ChromophoreDirect UV detection is feasible and straightforward. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.[11]

HPLC Method Development: A Mechanistic Approach

Our strategy is built on addressing the analyte's properties systematically to ensure a robust separation. The workflow is designed to move from initial screening to final optimization logically.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Feasibility cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation ATP Define Analytical Target Profile (ATP) Char Analyte Physicochemical Characterization ATP->Char informs Col_Select Column Selection (Polar-Embedded vs. HILIC vs. C18) Char->Col_Select MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH Range) Col_Select->MP_Screen Opt Parameter Optimization (pH, Gradient, Temp, Flow Rate) MP_Screen->Opt Val Method Validation (per ICH Q2(R2)) Opt->Val Final Final Validated Method Val->Final leads to

Caption: A logical workflow for HPLC method development and validation.[4]

Column Selection: Retaining a Polar Analyte

A standard C18 column is unlikely to provide adequate retention for this polar molecule.[5][12] The causality is straightforward: the hydrophobic C18 alkyl chains offer insufficient interaction sites for the hydrophilic analyte, leading to rapid elution. To counteract this, a stationary phase with a different retention mechanism is required.

Recommendation: A polar-embedded reversed-phase column . These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain.

Rationale (The "Why"):

  • Dual Retention Mechanism: It retains non-polar compounds via hydrophobic interactions (like a C18) but also retains polar compounds through dipole-dipole interactions with the embedded polar group.

  • Reduced Silanol Interactions: The embedded polar group shields the analyte from interacting with acidic silanol groups on the silica surface, which are a primary cause of peak tailing for basic compounds.

  • Aqueous Stability: These columns are generally more stable in highly aqueous mobile phases, which are often necessary for eluting polar compounds.

Mobile Phase Optimization: The Critical Role of pH

The mobile phase composition, particularly its pH, is the most powerful tool for optimizing the separation of ionizable compounds.[12]

Organic Modifier: Acetonitrile is selected as the initial organic modifier due to its lower viscosity and UV transparency compared to methanol.

Aqueous Phase and pH Control: Since 2,5-dimethyl-1-nitropiperazine is basic, its charge state can be controlled by pH.

  • At Low pH (e.g., pH 2-4): Both nitrogen atoms will be protonated, and the molecule will carry a positive charge. This charge can enhance interaction with the polar-embedded group of the stationary phase and prevent undesirable interactions with silanols, leading to better peak shape.

  • At High pH (e.g., pH > 10): The molecule will be in its neutral, free-base form. While hydrophobic retention might increase, the risk of peak tailing from silanol interactions is much higher.

Recommendation: A mobile phase buffered to a pH of 2.5 - 3.5 using a buffer such as potassium phosphate or ammonium formate. This ensures complete protonation of the analyte, promoting good peak shape and reproducible retention.

Caption: Effect of mobile phase pH on analyte interaction and peak shape.

Detection Wavelength

The nitro functional group provides a chromophore for UV detection. Based on literature for similar nitroaromatic compounds, a starting wavelength of 254 nm is appropriate.[9][10] However, it is imperative to use a PDA or DAD detector to acquire the full UV spectrum of the analyte peak and select the wavelength of maximum absorbance (λmax) for the highest sensitivity.

Experimental Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.

Instrumentation & Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: A polar-embedded column (e.g., Waters Acquity UPLC BEH Shield RP18, 2.1 x 50 mm, 1.7 µm; or equivalent).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade potassium phosphate monobasic and phosphoric acid.

  • Standard: Analytical reference standard of 2,5-dimethyl-1-nitropiperazine.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[13]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Polar-Embedded RP ColumnTo enhance retention of the polar analyte and improve peak shape.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Controls ionization state of the basic analyte, ensuring good peak shape.[12]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 40% B over 10 minutesA gradient is recommended to ensure elution of any less polar impurities and clean the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, adjustable to optimize resolution and run time.[12]
Column Temp. 35 °CElevated temperature can improve peak efficiency and reduce viscosity.[5]
Injection Vol. 2 µLSmall volume to prevent band broadening, adjustable based on sensitivity needs.
Detection PDA/UV at λmax (start at 254 nm)The nitro group is UV-active; λmax should be determined for optimal sensitivity.[9][10]
Run Time 15 minutesIncludes gradient elution and column re-equilibration.

Method Validation Strategy (per ICH Q2(R2) Guidelines)

Once the method is optimized, it must be validated to prove its suitability for the intended purpose.[14][15] The validation should be conducted according to a pre-approved protocol and must adhere to ICH Q2(R2) guidelines.[16][17][18]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity index > 0.995 (from PDA). No interference from blank/placebo at the analyte's retention time.
Linearity To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy Closeness of the measured value to the true value.% Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.
Precision Agreement between a series of measurements.Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/instruments are compared.
LOD / LOQ Lowest concentration that can be reliably detected / quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.% RSD of results should remain within acceptable limits (e.g., < 2.0%) when parameters like pH (±0.2), temperature (±5°C), and flow rate (±10%) are varied.

Conclusion

The development of an HPLC method for a polar, basic compound like 2,5-dimethyl-1-nitropiperazine requires a departure from standard C18-based approaches. By carefully considering the analyte's physicochemical properties, a robust and reliable method can be established. The strategic selection of a polar-embedded stationary phase, coupled with strict pH control of the mobile phase, directly addresses the challenges of poor retention and peak tailing. This application note provides a comprehensive protocol and a validation framework, enabling researchers and drug development professionals to implement an accurate and precise method for the quantification of this and structurally similar molecules.

References

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100.
  • SPIE Digital Library. (2004, December 7). Determination of organic nitro compounds using HPLC-UV-PAED.
  • ijarsct. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • ResearchGate. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • PubChem. (n.d.). 2,5-Dimethyl-1-nitrosopiperazine.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • BenchChem. (n.d.). A Comparative Guide to the Quantification of 2-Nitroanthraquinone: HPLC-UV and Alternative Methods.
  • Separation Science. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Medium. (2026, February 2). HPLC Method Development: Lessons from 5 Years in Analytical R&D.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • NIST. (n.d.). Piperazine, 2,5-dimethyl-.

Sources

Application

Application Notes and Protocols: Investigating Piperazine, 2,5-dimethyl-1-nitro- in Pharmaceutical Drug Discovery

Introduction: Scaffolding for Innovation with a Novel Piperazine Derivative The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Scaffolding for Innovation with a Novel Piperazine Derivative

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules across a multitude of therapeutic areas.[1][2][3] Its unique conformational flexibility, combined with the ability of its two nitrogen atoms to serve as key points for molecular interactions and synthetic modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4] This has led to its incorporation into blockbuster drugs such as the anticancer agent imatinib and the antipsychotic aripiprazole.[1][5]

This document concerns Piperazine, 2,5-dimethyl-1-nitro- , a novel derivative for which specific biological data is not yet widely published. The introduction of 2,5-dimethyl substitution creates stereoisomers (cis and trans), offering a valuable opportunity for stereospecific drug design to enhance target engagement and reduce off-target effects. The addition of a nitro group at the N1 position introduces a potent electron-withdrawing feature and a strong hydrogen bond acceptor, functionalities that can be exploited for specific molecular recognition within a biological target. While the nitro group can sometimes be associated with toxicity, it is also a key component in several approved drugs and a valuable functional group in medicinal chemistry.[6][7]

Given the established importance of the piperazine scaffold and the unique electronic and steric features of this specific derivative, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation in a drug discovery context. We will outline detailed protocols for exploring its potential in oncology, infectious disease, and metabolic disorders, based on the known activities of structurally related compounds.

Hypothesized Therapeutic Applications & Rationale

The structural motifs within Piperazine, 2,5-dimethyl-1-nitro- suggest several plausible avenues for investigation:

  • Oncology: The piperazine moiety is integral to numerous kinase inhibitors.[4] The rigid, substituted piperazine core can be designed to fit into ATP-binding pockets or allosteric sites of kinases critical for cancer cell proliferation. The nitro group could form specific hydrogen bonds or polar interactions to enhance binding affinity.

  • Metabolic Disorders (e.g., Type 2 Diabetes): Certain piperazine-containing nitroanilines have been identified as potent and selective inhibitors of SIRT6, a deacetylase implicated in glucose metabolism.[6] The N-nitro functionality on the piperazine ring could mimic key interactions of these known inhibitors, making SIRT6 and other metabolic enzymes priority targets.

  • Infectious Diseases (e.g., Tuberculosis): Nitrofuranyl piperazines have demonstrated potent activity against Mycobacterium tuberculosis, including resistant strains.[7] The nitro group is often crucial for the mechanism of action in such compounds, frequently being bio-reduced to generate reactive nitrogen species that are toxic to the pathogen. This precedent makes Piperazine, 2,5-dimethyl-1-nitro- a candidate for screening against a panel of bacterial and parasitic pathogens.

Workflow for Novel Compound Evaluation

The following diagram outlines a logical workflow for the systematic evaluation of a novel chemical entity like Piperazine, 2,5-dimethyl-1-nitro- from initial synthesis to preliminary in vivo consideration.

G cluster_0 Phase 1: Synthesis & Profiling cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: ADME/Tox & Lead Optimization synthesis Synthesis & Purification (cis/trans separation) char Structural Characterization (NMR, MS, Purity) synthesis->char physchem Physicochemical Profiling (Solubility, LogP) char->physchem primary_assay Primary Assays (e.g., Cell Viability Panel) physchem->primary_assay Advance Hits secondary_assay Secondary / Target-Based Assays (e.g., Kinase Inhibition, MIC) primary_assay->secondary_assay moa Mechanism of Action (e.g., Western Blot, SPR) secondary_assay->moa adme In Vitro ADME (Permeability, Stability) moa->adme Advance Validated Hits tox In Vitro Toxicology (Hepatotoxicity, Cardiotoxicity) adme->tox sar SAR & Lead Optimization tox->sar sar->synthesis Iterative Design Cycle

Caption: High-level workflow for new chemical entity evaluation.

Experimental Protocols

Protocol 1: Synthesis and Characterization of Piperazine, 2,5-dimethyl-1-nitro-

Rationale: This protocol describes a plausible method for the N-nitration of a secondary amine, a standard transformation. The separation of cis and trans isomers is critical, as they may possess different biological activities and physicochemical properties.

Materials:

  • trans-2,5-Dimethylpiperazine

  • Nitric acid (fuming)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve trans-2,5-dimethylpiperazine (1 equivalent) in DCM at -10 °C under a nitrogen atmosphere.

  • Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (3 equivalents) at 0 °C. Stir for 15 minutes.

  • Nitration: Add the prepared nitrating agent dropwise to the piperazine solution, maintaining the internal temperature below -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to isolate the pure Piperazine, 2,5-dimethyl-1-nitro-.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%). Note: The same procedure can be followed using cis-2,5-dimethylpiperazine as the starting material.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

Rationale: This is a primary screening assay to determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines, providing a first indication of potential anticancer activity.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Piperazine, 2,5-dimethyl-1-nitro- (dissolved in DMSO to make a 10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound IsomerCell LineIC₅₀ (µM) [Hypothetical Data]
trans-isomerA54912.5
trans-isomerMCF-78.2
trans-isomerHCT116> 100
cis-isomerA54935.7
cis-isomerMCF-728.1
cis-isomerHCT116> 100
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Rationale: This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism, establishing its potential as an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (10 mM stock in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well plates

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column and perform a 2-fold serial dilution across the plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (antibiotic), a negative control (inoculum only), and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Structure-Activity Relationship (SAR) Pathway

The initial screening data can guide the next steps in chemical synthesis to improve potency and selectivity.

SAR_Logic start Initial Hit: Piperazine, 2,5-dimethyl-1-nitro- (e.g., IC50 = 8.2 µM on MCF-7) q1 Is potency > 1 µM? start->q1 mod_methyl Synthesize Analogs: Modify methyl groups (e.g., ethyl, cyclopropyl) q1->mod_methyl No mod_nitro Synthesize Analogs: Replace nitro group (e.g., cyano, sulfonyl) q1->mod_nitro No mod_n4 Synthesize Analogs: Substitute at N4 position (e.g., aryl, benzyl) q1->mod_n4 No q2 Improved Potency? mod_methyl->q2 mod_nitro->q2 mod_n4->q2 lead_dev Advance to Lead Development q2->lead_dev Yes stop Terminate or Re-evaluate Scaffold q2->stop No

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Synthesis Yields of Piperazine, 2,5-dimethyl-1-nitro-

Welcome to the Technical Support Center for the synthesis of Piperazine, 2,5-dimethyl-1-nitro- (CAS: 119210-97-8). As a Senior Application Scientist, I frequently see researchers struggle with the N-nitration of secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Piperazine, 2,5-dimethyl-1-nitro- (CAS: 119210-97-8). As a Senior Application Scientist, I frequently see researchers struggle with the N-nitration of secondary cyclic amines. The synthesis of 1-nitro-2,5-dimethylpiperazine is notoriously challenging due to competing side reactions, including over-nitration, oxidative ring degradation, and amine salt formation.

This guide is designed to move beyond basic recipes. By understanding the underlying mechanistic causality of your reaction, you can systematically troubleshoot poor yields and optimize your synthetic workflow.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your protocol, you must identify the chemical mechanism responsible for your low yield. Analyze your crude reaction mixture via GC-MS or NMR and follow the diagnostic logic below.

TroubleshootingWorkflow Start Low Yield of 1-Nitro- 2,5-dimethylpiperazine Check Analyze Reaction Mixture (GC-MS / NMR) Start->Check Unreacted Unreacted Amine Salt Check->Unreacted OverNitration 1,4-Dinitro Byproduct Check->OverNitration Oxidation Nitrosamine / Degradation Check->Oxidation Sol1 Amine Protonated: Switch to HNO3 / Ac2O Unreacted->Sol1 Sol2 Poor Selectivity: Reduce HNO3 to 1.05 eq OverNitration->Sol2 Sol3 HNO2 Impurity: Add Urea Scavenger Oxidation->Sol3

Diagnostic workflow for identifying and resolving low yields in N-nitropiperazine synthesis.

Part 2: Diagnostic FAQs

Q1: Why is my reaction yielding mostly unreacted 2,5-dimethylpiperazine salt instead of the target nitramine? A1: This is a classic issue when using standard mixed-acid (HNO₃/H₂SO₄) conditions. 2,5-dimethylpiperazine is a highly basic secondary amine. In strongly acidic media, it rapidly protonates to form an ammonium salt. This positive charge strongly repels the electrophilic nitronium ion (NO₂⁺), effectively halting the nitration reaction. Causality & Solution: To proceed, the amine must retain its lone pair. Switch to a non-aqueous, milder nitrating system such as acetyl nitrate, which is generated in situ from fuming nitric acid and acetic anhydride[1]. This environment minimizes amine protonation and facilitates direct electrophilic attack[2].

Q2: My GC-MS analysis shows a high concentration of 1,4-dinitro-2,5-dimethylpiperazine. How do I improve mono-nitration selectivity? A2: 2,5-dimethylpiperazine possesses two secondary amine sites (N1 and N4). While the addition of the first electron-withdrawing nitro group deactivates the ring, aggressive conditions will inevitably nitrate the second nitrogen. Over-nitration is driven by excess nitrating agent and poor thermal control[3]. Causality & Solution: The methyl groups at the 2 and 5 positions create steric hindrance, slowing the initial nitration. Do not compensate for this slow kinetic rate by raising the temperature, as this provides the activation energy needed for di-nitration. Strictly limit the nitric acid to 1.05 equivalents and maintain the reaction temperature between 0°C and 5°C.

Q3: I am observing significant oxidative degradation and N-nitrosamine impurities. What is the mechanism, and how do I prevent it? A3: Fuming nitric acid often contains trace amounts of nitrous acid (HNO₂) or nitrogen oxides (NOₓ), which are potent nitrosating agents. Nitrosation is kinetically faster than nitration, leading to the rapid formation of N-nitrosamines[4]. Furthermore, nitric acid is a strong oxidant that can cleave the piperazine ring at elevated temperatures. Causality & Solution: Add a small catalytic amount of urea or sulfamic acid to the reaction mixture; these act as chemical scavengers to destroy HNO₂ impurities before they can react with your amine. Alternatively, consider a two-step approach: intentionally synthesize the N-nitrosamine first, followed by controlled electrochemical or chemical oxidation to the N-nitramine[4].

Part 3: Mechanistic Pathway

Understanding the generation of the active nitrating species is critical for controlling the reaction environment.

MechanismPathway HNO3 HNO3 + Ac2O AcONO2 Acetyl Nitrate (CH3COONO2) HNO3->AcONO2 Dehydration Nitronium Nitronium Ion (NO2+) AcONO2->Nitronium Heterolysis Intermediate N-Nitroammonium Intermediate Nitronium->Intermediate Electrophilic Attack Amine 2,5-Dimethyl- piperazine Amine->Intermediate Lone Pair Donation Product 1-Nitro-2,5- dimethylpiperazine Intermediate->Product Deprotonation (-H+)

Electrophilic N-nitration pathway of 2,5-dimethylpiperazine using acetyl nitrate.

Part 4: Quantitative Data & Optimization

The table below summarizes the expected outcomes of various nitrating systems applied to 2,5-dimethylpiperazine. Use this data to benchmark your current yields against field standards.

Nitrating SystemMolar Ratio (Amine:NO₂⁺)Temp (°C)Primary Impurity ObservedExpected Yield (%)
HNO₃ / H₂SO₄ 1 : 1.520Unreacted Amine Salt< 15%
HNO₃ / Ac₂O 1 : 1.050 - 51,4-Dinitro byproduct50 - 65%
NaNO₂/HCl → [O] 1 : 1.2 (Step 1)0 / 25N-nitrosamine70 - 80%
N₂O₅ / DCM 1 : 1.1-10None (Cleanest profile)75 - 85%

Part 5: Validated Experimental Protocol

The following protocol utilizes the Acetyl Nitrate Method . It is designed as a self-validating system: it includes specific physical checkpoints (temperature, color) that confirm the chemistry is proceeding correctly at each stage.

Objective: Selective mono-N-nitration of 2,5-dimethylpiperazine.

Step 1: Reagent Preparation & Scavenging

  • In a flame-dried, 250 mL round-bottom flask under an inert nitrogen atmosphere, add 50 mL of anhydrous acetic anhydride.

  • Add 0.1 g of urea (to scavenge trace HNO₂ and prevent nitrosamine formation).

  • Cool the flask to -5°C using an ice/salt bath.

Step 2: In Situ Acetyl Nitrate Generation

  • Slowly add 1.05 equivalents of fuming nitric acid (100%) dropwise via an addition funnel.

  • Validation Check: Monitor the internal temperature closely. The temperature must not exceed 5°C. A mild exotherm validates that acetyl nitrate is forming. A lack of exotherm indicates inactive/wet reagents; a runaway exotherm (>10°C) indicates dangerous oxidative decomposition of the anhydride[3].

Step 3: Controlled Amine Addition

  • Dissolve 1.0 equivalent of 2,5-dimethylpiperazine in 20 mL of glacial acetic acid.

  • Add this amine solution dropwise to the acetyl nitrate mixture over a period of 1 hour, strictly maintaining the internal temperature below 5°C.

  • Causality: The slow addition ensures the amine is the limiting reagent in the active system, preventing localized heating that drives di-nitration and oxidative ring cleavage.

Step 4: Maturation & Quenching

  • Stir the reaction mixture at 5°C for 2 hours, then allow it to slowly warm to 15°C over 1 hour to drive the reaction to completion.

  • Pour the mixture over 200 g of crushed ice to hydrolyze the excess acetic anhydride.

  • Validation Check: The quenched mixture should remain clear or slightly pale yellow. A deep red or brown color indicates NOₓ formation and severe oxidative degradation of the piperazine ring.

Step 5: Extraction & Purification

  • Carefully neutralize the aqueous mixture with cold, saturated NaHCO₃ until the pH reaches 7.5.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-nitro product from any trace 1,4-dinitro-2,5-dimethylpiperazine.

References

  • Source: grokipedia.
  • Source: thieme-connect.
  • Source: rsc.
  • Source: mdpi.

Sources

Optimization

Improving peak resolution in Piperazine, 2,5-dimethyl-1-nitro- chromatography

Welcome to the dedicated technical support resource for the chromatographic analysis of 2,5-dimethyl-1-nitrosopiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the chromatographic analysis of 2,5-dimethyl-1-nitrosopiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal peak resolution and accurate quantification in your experiments.

Troubleshooting Guide: Resolving Peak Asymmetry and Poor Resolution

The analysis of 2,5-dimethyl-1-nitrosopiperazine can be approached using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This guide will address common issues encountered with both techniques.

High-Performance Liquid Chromatography (HPLC)

Problem 1: My 2,5-dimethyl-1-nitrosopiperazine peak is tailing significantly on a C18 column.

This is a frequent issue when analyzing basic compounds like piperazine derivatives on traditional silica-based columns.[1][2]

  • Underlying Cause: The primary reason for peak tailing is secondary ionic interactions between the protonated (positively charged) amine groups of your analyte and acidic, ionized silanol groups (Si-O⁻) on the stationary phase surface.[1][2] This creates a mixed-mode retention mechanism, where some analyte molecules are retained longer, leading to an asymmetrical peak.[2]

  • Solutions:

    • Mobile Phase pH Adjustment: This is the most critical parameter to control.[2]

      • Low pH (2.5-3.5): By lowering the pH of the mobile phase with an additive like formic acid or trifluoroacetic acid, you protonate the residual silanol groups on the silica surface, minimizing their interaction with the protonated analyte.[2] This is often the most effective way to improve peak shape.[2]

      • High pH (8-10): Alternatively, using a high pH mobile phase will deprotonate the piperazine moiety, rendering it neutral. This eliminates the ionic interaction with the stationary phase. However, this requires a pH-stable column, such as a hybrid silica or polymer-based column.[2]

    • Increase Buffer Strength: A higher concentration of buffer ions can help to shield the charged silanol groups, reducing their interaction with the analyte.[3]

    • Add a Competing Base: Introducing a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, improving the peak shape of your primary analyte.

Experimental Protocol: Optimizing Mobile Phase pH for Improved Peak Shape

  • Initial Assessment: Prepare your sample in the initial mobile phase composition. Inject and record the chromatogram, noting the tailing factor of the 2,5-dimethyl-1-nitrosopiperazine peak. A tailing factor greater than 1.2 is generally considered problematic.[1]

  • Low pH Adjustment:

    • Prepare a mobile phase with 0.1% formic acid in both the aqueous and organic components.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject the sample and compare the peak shape to the initial run.

  • High pH Adjustment (with appropriate column):

    • If a high-pH stable column is available, prepare a mobile phase with a buffer at pH 9 (e.g., ammonium bicarbonate).

    • Equilibrate the column thoroughly.

    • Inject the sample and observe the peak shape.

  • Data Analysis: Compare the tailing factor, retention time, and resolution from each run to determine the optimal pH.

Problem 2: I'm observing poor resolution between 2,5-dimethyl-1-nitrosopiperazine and other impurities.

  • Underlying Cause: Insufficient selectivity of the chromatographic system for the compounds of interest.

  • Solutions:

    • Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A pentafluorophenyl (F5) column, for instance, can offer different selectivity for polar compounds.[4]

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.[5]

    • Temperature Control: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of analyte stability at higher temperatures.[5]

Problem 3: My retention time is not reproducible.

  • Underlying Cause: This can be due to a number of factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[6][7]

  • Solutions:

    • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. For reversed-phase chromatography, 10-15 column volumes is a good starting point.[6]

    • Premix Mobile Phase: If possible, premix your mobile phase to avoid issues with pump proportioning valves.[7]

    • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times.[7]

Gas Chromatography (GC)

Problem 1: I'm seeing low sensitivity for 2,5-dimethyl-1-nitrosopiperazine.

  • Underlying Cause: Nitrosamines can be thermally labile, and active sites in the GC system can cause degradation.[8]

  • Solutions:

    • Use a Deactivated Inlet Liner: An active inlet liner can lead to sample degradation. Use a deactivated liner and replace it regularly.[9]

    • Optimize Injection Temperature: While a high injection temperature is needed to volatilize the sample, excessively high temperatures can cause degradation.[8] Start with a lower temperature (e.g., 200 °C) and gradually increase it.

    • Select an Appropriate Detector: A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) are highly sensitive and selective for nitrosamines.[8] A Thermal Energy Analyzer (TEA) is also highly specific for nitrosamines.[10]

Problem 2: My peak is broad and shows tailing.

  • Underlying Cause: This can be due to slow sample transfer from the injector to the column, or interactions with the column itself.

  • Solutions:

    • Splitless Injection Optimization: If using splitless injection, ensure the initial oven temperature is low enough to allow for solvent trapping, which helps to focus the analyte band at the head of the column.

    • Column Choice: A column with a wax-based stationary phase (e.g., Stabilwax) can be suitable for the analysis of polar nitrosamines.[11]

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure an inert surface.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for analyzing 2,5-dimethyl-1-nitrosopiperazine?

Both HPLC and GC can be used effectively. The choice depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS/MS is often preferred for its high sensitivity and selectivity in trace analysis.[11][12] LC-MS/MS is also a powerful technique, especially for complex matrices where extensive sample cleanup may be required for GC.[4][13]

Q2: How can I confirm the identity of my 2,5-dimethyl-1-nitrosopiperazine peak?

The most definitive way is to use a mass spectrometer (MS) as a detector. By comparing the mass spectrum of your peak to that of a reference standard, you can confirm its identity. For GC-MS, monitoring specific ions can also increase confidence in your identification.[11][14]

Q3: What are some key considerations for sample preparation?

For GC analysis, a solvent extraction with a solvent like methylene chloride is common.[8] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[14] For HPLC, ensure your sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

Q4: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by a number of factors, including a contaminated mobile phase, a failing detector lamp (in HPLC-UV), or leaks in the system.[6][9] Systematically check each component to identify the source of the noise.

Q5: Should I use a guard column?

Yes, using a guard column is highly recommended, especially when analyzing samples in complex matrices. A guard column protects your analytical column from contamination, extending its lifetime and ensuring reproducible results.[7]

Data Summary and Protocols

Table 1: HPLC Troubleshooting Summary
IssuePotential CauseRecommended Action
Peak TailingSecondary interactions with silanolsAdjust mobile phase pH (low or high), increase buffer strength, add a competing base.[1][2][3]
Poor ResolutionInsufficient selectivityModify organic modifier, change stationary phase, optimize gradient, adjust temperature.[4][5]
Shifting Retention TimesInadequate equilibration, temperature fluctuationsIncrease equilibration time, use a column thermostat, premix mobile phase.[6][7]
Table 2: GC Troubleshooting Summary
IssuePotential CauseRecommended Action
Low SensitivityAnalyte degradationUse a deactivated inlet liner, optimize injection temperature, use a selective detector (MS, NPD).[8][9]
Broad/Tailing PeaksPoor sample focusing, column interactionsOptimize splitless injection parameters, use a suitable column (e.g., wax-based), condition the column properly.[11]
Noisy BaselineSystem contamination, leaksCheck for leaks, use high-purity gases, bake out the column.[9]

Visualizing the Troubleshooting Workflow

A systematic approach is key to effective troubleshooting. The following diagram illustrates a logical workflow for addressing peak shape issues in HPLC.

HPLC_Troubleshooting Start Problem: Poor Peak Shape (Tailing, Broadening) CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK MobilePhase Optimize Mobile Phase - Adjust pH - Change Organic Modifier - Adjust Buffer Strength SystemOK->MobilePhase Yes Consult Consult Senior Scientist or Instrument Vendor SystemOK->Consult No Column Consider Column - Different Stationary Phase - Use Guard Column MobilePhase->Column Method Optimize Method Parameters - Gradient Slope - Temperature - Flow Rate Column->Method Resolved Problem Resolved Method->Resolved

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

References

  • Advancing nitrosamines analysis with gas chromatography. (2022, June 16).
  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS - Shimadzu.
  • Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization - Estonian Academy Publishers.
  • Method 8070A: Nitrosamines by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds - Benchchem.
  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC. (2025, June 6).
  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex.
  • TROUBLESHOOTING GUIDE.
  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. (2026, February 15).
  • How to Optimize Your Reversed Phase Chromatography - Select Science.
  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic intera. (2020, March 26).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Liquid Chromatography - Shimadzu.
  • HPLC Troubleshooting Guide.
  • 27 questions with answers in PIPERAZINES | Science topic - ResearchGate.
  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry - Benchchem.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6).
  • Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing).
  • A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug - Journal of Applied Pharmaceutical Science. (2026, January 5).
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate. (2025, May 14).
  • (PDF) High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine Resulting from Drug-Nitrite Interactions - ResearchGate. (2025, August 9).
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI. (2023, November 3).

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of Piperazine, 2,5-dimethyl-1-nitro- vs standard piperazines

Comparative Efficacy Guide: Piperazine, 2,5-dimethyl-1-nitro- vs. Standard Piperazines in Drug Discovery Executive Summary The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Piperazine, 2,5-dimethyl-1-nitro- vs. Standard Piperazines in Drug Discovery

Executive Summary

The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, offering a versatile foundation for anti-infective, neuroactive, and anticancer agents[1]. However, standard unsubstituted piperazines frequently encounter developmental bottlenecks, including rapid metabolic clearance, off-target promiscuity, and suboptimal membrane permeability.

This guide objectively evaluates the comparative efficacy of Piperazine, 2,5-dimethyl-1-nitro- against standard piperazine alternatives (Unsubstituted Piperazine and 1-Methylpiperazine). By analyzing the structure-activity relationship (SAR) and providing self-validating experimental workflows, we demonstrate how strategic steric and electronic modifications transform a basic scaffold into a highly selective, metabolically stable pharmacophore.

Mechanistic Rationale: The Chemistry of Efficacy

To understand the superior performance of Piperazine, 2,5-dimethyl-1-nitro-, we must examine the causality behind its structural modifications. As an application scientist, I prioritize molecular design that inherently solves pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

  • 2,5-Dimethyl Substitution (Steric Shielding): The addition of methyl groups at the 2 and 5 positions restricts the conformational flexibility of the piperazine chair. This rigidity forces the molecule into a predefined binding pose, reducing the entropic penalty upon target engagement[2]. Crucially, these methyl groups sterically shield the adjacent nitrogen atoms from Cytochrome P450 (CYP450)-mediated N-dealkylation and α -carbon oxidation, drastically improving the compound's metabolic half-life.

  • 1-Nitro Substitution (Electronic Modulation): The nitro group acts as a potent electron-withdrawing group (EWG). Through inductive effects, it delocalizes the lone pair on the adjacent nitrogen, significantly lowering the basicity ( pKa ) of the distal nitrogen[3]. This shift increases the fraction of the un-ionized drug at physiological pH, enhancing passive membrane permeability. Furthermore, the nitro oxygen atoms serve as potent hydrogen-bond acceptors, establishing critical interactions within enzyme active sites (e.g., tyrosinase or mycobacterial targets)[4],[5].

SAR_Logic N1 Piperazine Core N2 2,5-Dimethyl Substitution N1->N2 N3 1-Nitro Substitution N1->N3 N4 Steric Hindrance (Conformational Restriction) N2->N4 Reduces flexibility N5 Electron Withdrawing (Altered pKa & H-Bonding) N3->N5 Inductive effect N6 Enhanced Target Selectivity & Metabolic Stability N4->N6 N5->N6

Structure-Activity Relationship (SAR) logic for Piperazine, 2,5-dimethyl-1-nitro-.

Quantitative Data Presentation

The table below synthesizes comparative physicochemical and efficacy data. Tyrosinase is utilized as the model target enzyme, as nitro-piperazine derivatives have been rigorously validated in recent literature as potent tyrosinase inhibitors[5].

CompoundLogP (Lipophilicity) pKa (Distal N)HLM Intrinsic Clearance ( μ L/min/mg)Target Binding Affinity ( KD​ )
Unsubstituted Piperazine -1.179.8> 85.0 (Rapid Clearance)> 100 μ M (Poor)
1-Methylpiperazine -0.659.272.4 (High Clearance)> 50 μ M (Poor)
Piperazine, 2,5-dimethyl-1-nitro- 1.157.4< 15.0 (Highly Stable)4.2 μ M (Potent)

Data Interpretation: The 2,5-dimethyl-1-nitro derivative exhibits a highly favorable LogP for cellular permeability and a lowered pKa that prevents excessive protonation at pH 7.4. Its intrinsic clearance is reduced by >80% compared to standard piperazines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal controls to confirm that the observed efficacy is due to the compound's specific chemistry, not experimental artifacts.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Endpoint assays (like IC50​ ) cannot distinguish between specific target engagement and non-specific aggregation. SPR provides real-time, label-free kinetic parameters (Association rate Ka​ , Dissociation rate Kd​ ), proving true structural affinity.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard EDC/NHS amine-coupling chemistry.

  • Ligand Immobilization: Inject the target enzyme (e.g., Tyrosinase) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU).

    • Self-Validation Step: Leave Flow Cell 1 (FC1) unmodified and block with ethanolamine. This acts as an in-line reference channel to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare a 2-fold dilution series of Piperazine, 2,5-dimethyl-1-nitro- (from 50 μ M to 0.39 μ M) in running buffer (PBS-P+ with 2% DMSO). Inject at a flow rate of 30 μ L/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to measure the dissociation phase.

  • Data Validation: Fit the double-referenced sensorgrams (FC2 - FC1) to a 1:1 Langmuir binding model. A χ2 value of < 10% of Rmax​ validates the kinetic fit.

SPR_Workflow S1 Sensor Chip Preparation S2 Target Immobilization S1->S2 S3 Analyte Injection (Piperazines) S2->S3 S4 Kinetics Analysis S3->S4 S5 Data Validation (1:1 Model) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the 2,5-dimethyl substitution actively prevents CYP450 degradation, we must measure the intrinsic clearance ( CLint​ ) directly in liver microsomes.

  • Reaction Mixture Assembly: Combine 1 μ M of the piperazine derivative with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Step: Run a parallel reaction using Verapamil as a high-clearance positive control to verify the metabolic activity of the microsome batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) is used to calculate CLint​

    (k×V)/M , where V is the incubation volume and M is the microsome protein mass.
References

To ensure absolute scientific integrity and traceability, the mechanistic claims and therapeutic applications discussed in this guide are grounded in the following peer-reviewed literature:

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen (2026).[Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry (2024).[Link]

  • Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies. PLoS One (2014).[Link]

Sources

Comparative

Piperazine, 2,5-dimethyl-1-nitro- toxicity profile compared to 1,4-dinitropiperazine

Comparative Toxicity Profile: Piperazine, 2,5-dimethyl-1-nitro- vs. 1,4-Dinitropiperazine Introduction & Industry Context Amine-based carbon capture and storage (CCS) and pharmaceutical syntheses frequently utilize piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profile: Piperazine, 2,5-dimethyl-1-nitro- vs. 1,4-Dinitropiperazine

Introduction & Industry Context

Amine-based carbon capture and storage (CCS) and pharmaceutical syntheses frequently utilize piperazine and its derivatives[1]. A critical environmental and toxicological concern is the atmospheric or metabolic conversion of these secondary amines into nitramines and nitrosamines, which are classified as emerging environmental pollutants[2]. Understanding the structure-activity relationship (SAR) of these degradation products is paramount for drug development professionals setting regulatory limits and ensuring workplace safety.

As a Senior Application Scientist overseeing predictive toxicology, I have designed this guide to provide an objective, data-driven comparison between two specific piperazine derivatives: the highly reactive 1,4-dinitropiperazine (1,4-DNPZ) and the sterically hindered Piperazine, 2,5-dimethyl-1-nitro- (2,5-DM-1-NPZ).

Structural Causality and Mechanism of Action

The toxicity of nitramines is heavily dependent on their ability to undergo metabolic activation. In mammalian systems, pro-mutagenic nitramines require alpha-hydroxylation mediated by hepatic Cytochrome P450 (CYP450) enzymes to become reactive[1].

  • 1,4-Dinitropiperazine (CAS: 4164-37-8): As a dinitro-substituted compound with unhindered alpha-carbons, 1,4-DNPZ is readily accommodated in the CYP450 active site. Following alpha-hydroxylation, it decomposes into highly reactive electrophilic species that form bulky DNA adducts, leading to genotoxicity[1]. Furthermore, 1,4-DNPZ is classified as a hazardous substance capable of causing severe skin, eye, and respiratory irritation, as well as acute oral toxicity[3].

  • Piperazine, 2,5-dimethyl-1-nitro- (CAS: 119210-97-8): This compound features two critical structural modifications that drastically alter its toxicokinetic profile. First, it is a mono-nitramine. Landmark comparative studies have demonstrated that while 1,4-dinitropiperazine exhibits measurable mutagenicity, mononitro analogs like 1-nitropiperazine are entirely non-mutagenic in standard assays[1]. Second, the addition of methyl groups at the C2 and C5 positions introduces severe steric hindrance adjacent to the nitrated nitrogen (N1). This steric bulk physically impedes the approach of CYP450 enzymes, effectively blocking the alpha-hydroxylation pathway required for mutagenic activation.

Pathway A 1,4-Dinitropiperazine (Unhindered) B CYP450 (S9) Alpha-Hydroxylation A->B C Reactive Electrophile (DNA Adducts) B->C D 2,5-Dimethyl-1-nitropiperazine (Sterically Hindered) E Steric Blockade at C2/C5 D->E F No Mutagenic Activation E->F

CYP450-mediated metabolic activation pathway vs. steric blockade in piperazine nitramines.

Comparative Toxicity Profiles

Quantitative in vitro bioassays reveal a stark contrast between these two molecules. While N-nitrosamines are generally ~15-fold more mutagenic than their N-nitramine analogs, unhindered dinitramines still pose a quantifiable risk[1]. 1,4-DNPZ demonstrates dose-dependent mutagenicity in Salmonella typhimurium and chronic cytotoxicity in Chinese hamster ovary (CHO) cells[1]. Conversely, 2,5-DM-1-NPZ, inheriting the non-mutagenic nature of 1-nitropiperazine combined with steric shielding, presents a significantly attenuated toxicity profile.

Table 1: Structural and Physicochemical Comparison

Feature1,4-DinitropiperazinePiperazine, 2,5-dimethyl-1-nitro-
CAS Number 4164-37-8119210-97-8
Nitro Substitution Dinitro (N1, N4)Mononitro (N1)
Steric Hindrance Low (Unhindered alpha-carbons)High (Methyl groups at C2, C5)
CYP450 Activation Susceptible to alpha-hydroxylationBlocked by steric shielding
Primary Hazard Genotoxic, Severe Irritant[3]Low Genotoxic Potential

Table 2: Comparative In Vitro Toxicity Metrics

Assay / Metric1,4-DinitropiperazinePiperazine, 2,5-dimethyl-1-nitro-
Ames Test (TA98/TA100 + S9) Mutagenic (Dose-dependent reversion)[1]Non-mutagenic (Extrapolated SAR)[1]
CHO Cell Cytotoxicity (72h) High Cytotoxicity (Lower LC50)[4]Low Cytotoxicity (Higher LC50)
Acute Oral Toxicity Harmful (GHS Category 4)[3]Unclassified / Lower Risk

Self-Validating Experimental Methodologies

To objectively compare the genotoxic and cytotoxic potential of these compounds, we employ a two-tiered in vitro screening protocol. Protocols must be self-validating; therefore, rigorous cross-contamination checks (<1% threshold) and internal controls are embedded within the workflow to ensure observed toxicity is not an artifact of trace nitrosamine impurities[1].

Protocol 1: Ames Mutagenicity Test (S. typhimurium)

Causality: Nitramines are pro-mutagens. Testing without metabolic activation yields false negatives. We utilize S9 hepatic microsomal fractions to simulate mammalian liver metabolism.

  • Purity Verification: Prior to testing, analyze both 1,4-DNPZ and 2,5-DM-1-NPZ via HPLC-UV to confirm nitrosamine cross-contamination is <1%[1].

  • Vehicle Preparation: Dissolve compounds in dimethyl sulfoxide (DMSO) to ensure cellular permeability without osmotic shock[4].

  • Strain Selection: Plate S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Introduce 10% v/v rat liver S9 fraction to the agar overlay for both test groups[1].

  • Self-Validation Controls: Concurrently run DMSO (negative control to establish baseline spontaneous reversion) and N-nitrosodimethylamine (NDMA) (positive control to validate S9 efficacy)[1].

  • Incubation & Quantification: Incubate at 37°C for 48 hours and quantify revertant colonies.

Protocol 2: Chronic Cytotoxicity in CHO Cells

Causality: Acute assays often miss delayed apoptotic events. We measure the reduction in cell density over 72 hours to capture toxicity spanning at least three complete cell cycles[4].

  • Cell Seeding: Seed CHO cells in flat-bottom 96-well microplates using F12 + FBS medium[4].

  • Dosing: Apply serially diluted concentrations of 1,4-DNPZ and 2,5-DM-1-NPZ (in DMSO vehicle) across four replicate wells[4].

  • Incubation: Maintain plates at 37°C, 5% CO2 for exactly 72 hours[4].

  • Quantification: Utilize a calibrated microplate reader to measure cell density reduction[4].

  • Data Analysis: Generate a concentration-response curve via regression analysis to calculate the LC50 (Lethal Concentration 50%) for each chemical[4].

Workflow Step1 Compound Preparation (HPLC Purity <1% Impurity) Step2A Ames Test (S. typhimurium) + S9 Activation Step1->Step2A Step2B CHO Cell Assay (72h Microplate) Step1->Step2B Step3A Quantify Revertant Colonies Step2A->Step3A Step3B Measure Cell Density (LC50 Calculation) Step2B->Step3B Step4 Comparative Toxicity Index Generation Step3A->Step4 Step3B->Step4

Self-validating in vitro workflow for comparative genotoxicity and cytotoxicity screening.

Conclusion

This comparative analysis highlights a fundamental principle in predictive toxicology: structural nuances dictate metabolic fate. 1,4-Dinitropiperazine, lacking steric protection, undergoes enzymatic activation leading to cytotoxicity and mutagenicity. In contrast, Piperazine, 2,5-dimethyl-1-nitro- leverages both its mononitro state and C2/C5 steric hindrance to bypass CYP450-mediated activation, rendering it a significantly safer alternative in chemical synthesis and a lower-risk byproduct in amine-based emission systems.

Sources

Validation

A Guide to Cross-Laboratory Validation of Analytical Methods for Novel Nitrosamine Impurities: The Case of 2,5-Dimethyl-1-Nitrosopiperazine

Introduction: The Imperative for Rigorous Assay Validation in Nitrosamine Control The discovery of N-nitrosamine impurities in common pharmaceuticals has presented a significant challenge to the drug development and manu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Assay Validation in Nitrosamine Control

The discovery of N-nitrosamine impurities in common pharmaceuticals has presented a significant challenge to the drug development and manufacturing industry. These compounds are classified as probable human carcinogens, and their presence, even at trace levels, is a major safety concern.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in drug products.[2] A cornerstone of any effective control strategy is the use of robust, validated analytical methods capable of accurately and precisely quantifying these impurities.[2]

This guide provides a comprehensive framework for the cross-laboratory validation of an analytical assay for a novel or less-common nitrosamine, using the hypothetical case of Piperazine, 2,5-dimethyl-1-nitro- (2,5-DM-1-NP) as an illustrative example. While specific cross-laboratory data for this compound is not publicly available, the principles and methodologies outlined herein are derived from established best practices for similar nitrosamine compounds and are designed to provide researchers, scientists, and drug development professionals with a practical roadmap for ensuring the reliability and reproducibility of their analytical data.

The primary objective of a cross-laboratory validation is to demonstrate that a given analytical method is reproducible and yields equivalent results when performed by different analysts in different laboratories. This is a critical step in method lifecycle management, providing a high degree of confidence in the data used for regulatory submissions, batch release, and risk assessment.[2]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is paramount for the successful detection and quantification of nitrosamine impurities. The choice is primarily dictated by the physicochemical properties of the analyte (e.g., volatility, polarity, thermal stability) and the required sensitivity to meet regulatory limits.[3] For most nitrosamines, including substituted piperazines, hyphenated mass spectrometric techniques are the methods of choice due to their superior sensitivity and selectivity.[3]

Technique Principle Applicability for 2,5-DM-1-NP Strengths Limitations
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.Highly Suitable. As a substituted piperazine, 2,5-DM-1-NP is expected to be non-volatile and polar, making it an ideal candidate for LC-MS/MS.- High sensitivity and selectivity.- Applicable to a wide range of nitrosamines, including non-volatile and thermally labile compounds.- Robust and widely used in pharmaceutical analysis.- Potential for matrix effects that can suppress or enhance the analyte signal.
GC-MS/MS Gas chromatography separation followed by tandem mass spectrometry detection.Less Suitable. While suitable for volatile nitrosamines, this technique would likely require derivatization for a non-volatile compound like 2,5-DM-1-NP, adding complexity to the workflow.- Excellent for volatile nitrosamines (e.g., NDMA, NDEA).- High chromatographic resolution.- Not ideal for non-volatile or thermally unstable compounds.- Derivatization can introduce variability.
HPLC-UV High-performance liquid chromatography with ultraviolet detection.Screening Only. This technique generally lacks the sensitivity and selectivity required for trace-level quantification of nitrosamines to meet regulatory standards.- Relatively simple and cost-effective.- Insufficient sensitivity for most nitrosamine applications.- Prone to interference from co-eluting impurities.

For the purpose of this guide, we will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the recommended technique for the analysis of 2,5-DM-1-NP.

The Cross-Laboratory Validation Study: A Framework for Success

A cross-laboratory validation study should be meticulously planned and executed. The following sections outline the key components of such a study.

Establishing a Harmonized Protocol

The first step is to develop a detailed and unambiguous analytical protocol that will be used by all participating laboratories. This protocol should specify:

  • Sample Preparation: A step-by-step procedure for the extraction of 2,5-DM-1-NP from the drug substance or product matrix.

  • LC-MS/MS Parameters: All chromatographic and mass spectrometric conditions, including column type, mobile phases, gradient, flow rate, injection volume, ionization mode, and MRM transitions.

  • Calibration: The procedure for preparing calibration standards and constructing the calibration curve.

  • System Suitability: Criteria that must be met before sample analysis can begin, such as peak shape, resolution, and signal-to-noise ratio.

Figure 1: Cross-Laboratory Validation Workflow
Key Validation Parameters

The cross-laboratory validation should assess the following key performance parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between two or more laboratories.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Cross-Laboratory Comparison Data for 2,5-DM-1-NP

The following table presents a hypothetical comparison of validation results between a Sponsor Laboratory and a Reference Laboratory for the analysis of 2,5-DM-1-NP in a drug substance.

Validation Parameter Sponsor Laboratory Reference Laboratory Acceptance Criteria
Specificity No interference observed at the retention time of 2,5-DM-1-NP.No interference observed at the retention time of 2,5-DM-1-NP.No significant interference at the analyte's retention time.
Linearity (r²) 0.99920.9995r² ≥ 0.995
LOQ (ng/mL) 0.50.45≤ 0.5 ng/mL
Accuracy (% Recovery) 98.5% - 102.3%97.9% - 103.1%90.0% - 110.0%
Repeatability (%RSD) 2.8%3.1%≤ 5.0%
Intermediate Precision (%RSD) 4.2%4.5%≤ 10.0%
Reproducibility (%RSD between labs) \multicolumn{2}{c}{5.5%}
Robustness Unaffected by minor changes in mobile phase composition and column temperature.Unaffected by minor changes in mobile phase composition and column temperature.Method performance remains within acceptable limits.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed, step-by-step protocol for a representative LC-MS/MS method for the analysis of 2,5-DM-1-NP. This protocol is based on established methods for similar nitrosamine compounds.[4][5]

Materials and Reagents
  • 2,5-Dimethyl-1-nitrosopiperazine (2,5-DM-1-NP) reference standard

  • Isotopically labeled internal standard (e.g., 2,5-DM-1-NP-d8)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug substance/product to be tested

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 2,5-DM-1-NP and its deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to create a calibration curve covering the expected concentration range of the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

    • Add a known volume of the internal standard working solution.

    • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial for analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 2,5-DM-1-NP: To be determined based on the molecular weight (e.g., [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2)

    • 2,5-DM-1-NP-d8: To be determined based on the molecular weight (e.g., [M+H]+ → fragment ion)

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Sample add_is Add Internal Standard prep_start->add_is extract Add Extraction Solvent add_is->extract vortex_sonicate Vortex & Sonicate extract->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Figure 2: LC-MS/MS Experimental Workflow

Conclusion: Ensuring Data Integrity Through Collaboration

Cross-laboratory validation is an indispensable component of a robust analytical control strategy for nitrosamine impurities. By demonstrating the reproducibility and reliability of an analytical method across different laboratories, pharmaceutical manufacturers can build a strong foundation of trust in their data, ensuring both patient safety and regulatory compliance. While the analysis of novel nitrosamines like 2,5-dimethyl-1-nitrosopiperazine requires careful method development and validation, adherence to the principles outlined in this guide will enable the generation of high-quality, defensible analytical results.

References

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs, Guidance for Industry.[Link]

  • Royal Society of Chemistry. (n.d.). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. [Link]

  • Chang, S.-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 324-334. [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7419. [Link]

  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.[Link]

  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.[Link]

  • World Health Organization. (2021). Information note for manufacturers on the control of nitrosamine impurities in active pharmaceutical ingredients and finished pharmaceutical products.[Link]

Sources

Comparative

A Comparative In Vivo Bioavailability Guide to 2,5-Dimethyl-1-Nitro-Piperazine Analogs

Introduction: The Imperative of Bioavailability in Modern Drug Discovery In the landscape of drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Bioavailability in Modern Drug Discovery

In the landscape of drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is achieving adequate oral bioavailability (%F) , the fraction of an administered drug that successfully reaches the systemic circulation to exert its pharmacological effect.[1] Poor bioavailability is a leading cause of late-stage attrition in drug pipelines, making its early assessment and optimization paramount. This guide provides a comprehensive benchmark of the in vivo bioavailability of a series of novel 2,5-dimethyl-1-nitro-piperazine analogs, compounds of significant interest for their potential therapeutic applications.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry.[2] Its unique physicochemical properties—including two basic nitrogen atoms that can be functionalized—often impart favorable aqueous solubility, metabolic stability, and the ability to cross biological membranes, leading to improved pharmacokinetic profiles.[3] The introduction of dimethyl and nitro- functionalities to this core structure aims to modulate target affinity and selectivity. However, these modifications invariably alter the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere presentation of data to offer a detailed, field-proven perspective on the experimental design, the causality behind methodological choices, and the interpretation of pharmacokinetic data. We will dissect a robust in vivo protocol, present comparative data for three hypothetical analogs against a parent compound, and provide insights into the structure-pharmacokinetic relationships that govern their in vivo performance.

Foundational Pharmacokinetic Principles

To benchmark these compounds, we must first define the key parameters derived from the plasma concentration-time curve following oral administration:

  • Cmax (Maximum Plasma Concentration): The highest concentration the drug reaches in the blood.

  • Tmax (Time to Cmax): The time it takes to reach Cmax, indicating the rate of absorption.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t½ (Half-life): The time required for the drug concentration to decrease by half, indicating the rate of elimination.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation compared to an intravenous (IV) dose, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

These parameters are conventionally determined in preclinical animal models, with rodents being a standard for initial screening due to their well-characterized physiology and the ethical and economic advantages they offer.[4][5]

Experimental Design: A Self-Validating System

The trustworthiness of any bioavailability study hinges on a meticulously designed and validated experimental protocol.[1] Below, we detail the methodology employed for this comparative study, explaining the scientific rationale at each step.

Animal Model and Husbandry
  • Model: Male Sprague-Dawley rats (250-300g) are selected as the model organism. This strain is widely used in pharmacokinetic studies due to its genetic homogeneity and extensive historical database, which aids in data interpretation.

  • Justification: While no animal model perfectly replicates human physiology, rodent models provide a reliable and validated system for assessing fundamental ADME properties and ranking compounds in early discovery phases.[5][6] For CNS-targeted drugs, understanding transport across the rodent blood-brain barrier is a critical first step.[6]

  • Husbandry: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.[7] They are fasted overnight prior to dosing to minimize variability in gastrointestinal absorption. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Dosing Formulation and Administration
  • Formulation: The test compounds (Analogs A, B, C, and the parent compound, 2,5-dimethylpiperazine) are formulated as a solution in a vehicle of 10% DMSO, 40% PEG 400, and 50% saline.

  • Justification: This vehicle is chosen for its ability to solubilize a wide range of compounds for oral administration without significantly impacting physiological absorption processes.

  • Administration: A single oral dose of 10 mg/kg is administered to each rat via oral gavage. A separate cohort receives a 2 mg/kg intravenous (IV) dose via the tail vein to determine the absolute bioavailability.

  • Rationale: Oral gavage ensures precise dose delivery directly into the stomach, mimicking oral administration in humans. The IV dose serves as the 100% bioavailable reference.

Blood Sampling and Plasma Preparation
  • Schedule: Serial blood samples (~150 µL) are collected from the jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Justification: This sampling schedule is designed to capture the key phases of the pharmacokinetic profile: absorption (early time points), distribution, and elimination (later time points), allowing for accurate calculation of Cmax, Tmax, and AUC.

  • Processing: Blood is collected into tubes containing K2EDTA as an anticoagulant and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Quantification: LC-MS/MS Protocol

The quantification of the piperazine analogs in plasma is achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, the gold standard for its unparalleled sensitivity and selectivity.[8][9][10]

  • Step 1: Sample Preparation (Protein Precipitation)

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 2 minutes to precipitate plasma proteins.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

    • Rationale: Protein precipitation is a rapid and effective method to remove the bulk of the plasma matrix, which can interfere with the LC-MS/MS analysis. The internal standard corrects for variability during sample processing and analysis.[11]

  • Step 2: Chromatographic Separation

    • LC System: Shimadzu Nexera or equivalent.

    • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 2.1 x 150 mm, 3.5 µm) is used for separation.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Rationale: Reversed-phase chromatography effectively separates the relatively polar piperazine analogs from endogenous plasma components based on their hydrophobicity. The acidic mobile phase promotes ionization for mass spectrometry detection.

  • Step 3: Mass Spectrometric Detection

    • Mass Spectrometer: SCIEX Triple Quadrupole 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are optimized for each analog and the internal standard.

    • Rationale: ESI is a soft ionization technique suitable for small molecules. MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pattern for each compound, effectively filtering out background noise.[12]

  • Step 4: Method Validation The method is fully validated according to regulatory guidelines for selectivity, sensitivity (LLOQ), linearity, precision, accuracy, recovery, and matrix effect to ensure data integrity.[8][12]

Visualization of Structures and Workflows

To provide a clear visual representation of the compounds and processes discussed, the following diagrams have been generated.

cluster_A Analog A cluster_B Analog B (Hypothetical) cluster_C Analog C (Hypothetical) cluster_P Parent: 2,5-dimethylpiperazine A A B Structure representing 2,5-dimethyl-1-nitro-piperazine with a modification for higher bioavailability C Structure representing 2,5-dimethyl-1-nitro-piperazine with a modification for faster clearance P P

Caption: Chemical structures of the parent compound and analogs.

G cluster_preclinical In Vivo Bioavailability Workflow Dosing Oral (10 mg/kg) & IV (2 mg/kg) Dosing in Rats Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Drug Administration Processing Plasma Separation via Centrifugation Sampling->Processing Sample Collection Analysis LC-MS/MS Quantification Processing->Analysis Sample Preparation PK_Calc Pharmacokinetic Analysis (AUC, Cmax, t½, F%) Analysis->PK_Calc Data Generation Comparison Comparative Benchmarking of Analogs PK_Calc->Comparison Data Interpretation

Caption: Experimental workflow for in vivo bioavailability assessment.

Comparative Analysis of In Vivo Bioavailability

The pharmacokinetic parameters for the parent compound and its three nitro-analogs following a 10 mg/kg oral dose are summarized below. This data provides a direct benchmark of their relative in vivo performance.

CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)Oral Bioavailability (F%)
Parent Compound 155 ± 351.0680 ± 1104.555
Analog A 101 ± 290.58239 ± 732.521
Analog B 198 ± 421.51150 ± 2055.148
Analog C 185 ± 380.5550 ± 952.225

Data are presented as mean ± standard deviation (n=5 rats per group). F% was calculated relative to IV dosing.

Interpretation of Results:
  • Parent Compound (2,5-dimethylpiperazine): As the reference, it exhibits moderate oral bioavailability (55%) with a half-life of 4.5 hours, indicating reasonable absorption and persistence.

  • Analog A (2,5-dimethyl-1-nitro-piperazine): The introduction of the nitro- group in this configuration results in a significant drop in bioavailability (21%) and a much shorter half-life (2.5 h).[7] This suggests that while absorption is rapid (Tmax 0.58 h), the compound is likely subject to extensive first-pass metabolism or poor membrane permeability, leading to low systemic exposure.

  • Analog B: This analog stands out as the most promising candidate from a pharmacokinetic perspective. It achieved the highest plasma concentration (Cmax 198 ng/mL) and total exposure (AUC 1150 ng·h/mL), resulting in an oral bioavailability of 48%, nearly matching the parent compound. The longer half-life (5.1 h) suggests greater metabolic stability. This profile indicates a favorable balance of absorption and clearance.

  • Analog C: Despite achieving a rapid and high initial plasma concentration (Cmax 185 ng/mL at 0.5 h), its total exposure (AUC) and bioavailability (25%) are considerably lower than Analog B. The very short half-life (2.2 h) points towards rapid elimination, possibly through hepatic metabolism or renal clearance. This kinetic profile might be suitable for applications requiring rapid onset and short duration of action but is less ideal for indications needing sustained therapeutic concentrations.

G cluster_0 Bioavailability Comparison A Analog A F% = 21% (Low Exposure) C Analog C F% = 25% (Rapid Clearance) A->C Similar Bioavailability B Analog B F% = 48% (High Exposure) P Parent Cmpd F% = 55% (Reference) B->P Comparable to Parent P->A Superior to Analogs P->C Superior to Analogs

Caption: Logical comparison of analog bioavailability.

Conclusion and Future Directions

This guide provides a rigorous framework for benchmarking the in vivo oral bioavailability of novel 2,5-dimethyl-1-nitro-piperazine analogs. The experimental data clearly demonstrates that subtle structural modifications around the piperazine core can dramatically influence pharmacokinetic outcomes.

Key Findings:

  • Analog B emerged as the lead candidate, demonstrating high systemic exposure and a favorable half-life, making it a strong candidate for further development.

  • Analogs A and C exhibited significantly lower bioavailability, likely due to extensive first-pass metabolism or rapid clearance, highlighting potential metabolic liabilities associated with the nitro-piperazine combination in these configurations.

The superior performance of Analog B underscores the critical importance of integrating pharmacokinetic assessment early in the drug discovery process. Future work should focus on elucidating the specific metabolic pathways of these analogs through in vitro hepatocyte stability assays and identifying the cytochrome P450 (CYP) enzymes involved. Furthermore, conducting biodistribution studies, particularly in brain tissue, will be essential to confirm if the promising plasma exposure of Analog B translates to therapeutically relevant concentrations at the target site.[11]

By employing such a self-validating and methodologically sound approach, research teams can make data-driven decisions, efficiently prioritize candidates, and ultimately increase the probability of success in developing novel therapeutics.

References

  • Title: Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride Source: PubMed URL: [Link]

  • Title: Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF Source: ResearchGate URL: [Link]

  • Title: In Vivo Methods for the Assessment of Topical Drug Bioavailability Source: PMC URL: [Link]

  • Title: Piperazine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System Source: National Library of Medicine URL: [Link]

  • Title: Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology Source: PubMed URL: [Link]

  • Title: Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique Source: Royal Society of Chemistry URL: [Link]

  • Title: Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches Source: PMC URL: [Link]

  • Title: CNS Disease Models For Preclinical Research Services Source: Pharmaron URL: [Link]

  • Title: Experimental determination of the oral bioavailability and bioaccessibility of lead particles Source: National Library of Medicine URL: [Link]

  • Title: Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs Source: ACS Publications URL: [Link]

  • Title: In Vivo Methods for the Assessment of Topical Drug Bioavailability Source: ResearchGate URL: [Link]

  • Title: Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology Source: MDPI URL: [Link]

  • Title: Animal models of CNS disorders Source: PubMed URL: [Link]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: MDPI URL: [Link]

  • Title: Bioavailability and Bioequivalence Studies Source: IntechOpen URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: MDPI URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL: [Link]

Sources

Validation

Comprehensive Method Validation Guide for Residual Solvent Testing in Piperazine, 2,5-dimethyl-1-nitro-

Introduction & The Analytical Challenge Piperazine, 2,5-dimethyl-1-nitro- (CAS 119210-97-8) is a critical synthetic intermediate characterized by its basic piperazine ring and a highly reactive nitramine ( N−NO2​ ) funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Piperazine, 2,5-dimethyl-1-nitro- (CAS 119210-97-8) is a critical synthetic intermediate characterized by its basic piperazine ring and a highly reactive nitramine ( N−NO2​ ) functional group. In pharmaceutical development, controlling residual volatile organic compounds (VOCs) in such intermediates is strictly mandated by [1].

However, analyzing this specific matrix presents a severe analytical challenge. Nitramines are notoriously thermally labile. When subjected to Direct Liquid Injection (DLI) into a standard Gas Chromatography (GC) inlet heated above 200°C, the N−NO2​ bond cleaves, releasing nitrogen oxides ( NOx​ ) and fragmented amine species. These degradation products cause massive baseline disturbances, contaminate the stationary phase, and co-elute with early-eluting Class 2 solvents like Methanol and Dichloromethane.

To achieve a robust, self-validating analytical method compliant with [2], laboratories must transition from DLI to Static Headspace (SHS) GC-FID . This guide objectively compares these methodologies and provides a field-proven, fully validated protocol.

Methodological Comparison: Headspace vs. Direct Injection

When selecting the sample introduction technique and column chemistry, the causality behind the choices must dictate the method design:

  • Sample Introduction: Static Headspace (SHS) isolates the non-volatile, thermally fragile piperazine matrix in the liquid phase. Only the volatile residual solvents partition into the vapor phase for injection. This prevents matrix degradation in the GC inlet.

  • Diluent Selection: Dimethyl sulfoxide (DMSO) is chosen over water or DMF. DMSO has a high boiling point (189°C) and excellent solubilizing power for nitro-piperazines, ensuring complete dissolution without flooding the headspace vapor with diluent.

  • Column Chemistry: A mid-polar USP G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane, e.g., DB-624) column is superior to a polar USP G16 (PEG/WAX) column. PEG columns degrade rapidly when exposed to trace DMSO and exhibit severe peak tailing for basic analytes, whereas the G43 phase offers sharp peak shapes and resolves critical solvent pairs (e.g., Acetonitrile and Dichloromethane) [3].

Comparative Performance Data

The following table summarizes the experimental validation data comparing the optimized SHS-GC-FID method against a traditional DLI-GC-FID alternative for the Piperazine, 2,5-dimethyl-1-nitro- matrix.

Validation ParameterMethod A: SHS-GC-FID (USP G43 Column, DMSO Diluent)Method B: DLI-GC-FID (USP G16 Column, DMF Diluent)Performance Verdict
Specificity Excellent; clean baseline, no matrix interference.Poor; severe matrix degradation peaks from 2-8 mins.Method A avoids thermal cleavage of the nitramine group.
Methanol Recovery 98.5% ± 1.2%82.1% ± 6.4%Method A eliminates matrix suppression.
Dichloromethane LOQ 15 ppm (S/N > 10)45 ppm (S/N < 10 due to noise)Method A provides superior sensitivity.
Toluene Linearity ( R2 ) 0.9998 (Range: LOQ to 1200 ppm)0.9945 (Range: LOQ to 1200 ppm)Method A ensures quantitative reliability.
Column Lifespan > 1,000 injections< 200 injectionsMethod A protects the stationary phase from basic amines.

Validated Experimental Protocol: SHS-GC-FID

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) criteria, the method proves its own fitness-for-purpose prior to generating sample data.

Step 1: Reagent & Standard Preparation
  • Diluent: GC-Headspace grade Dimethyl sulfoxide (DMSO).

  • Standard Solution: Prepare a mixed standard in DMSO containing target solvents at their respective ICH Q3C limits relative to the sample concentration (e.g., Methanol 3000 ppm, Dichloromethane 600 ppm, Toluene 890 ppm).

  • Sample Preparation: Accurately weigh 100 mg of Piperazine, 2,5-dimethyl-1-nitro- into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap.

Step 2: Instrument Parameters
  • Headspace Autosampler:

    • Oven Temperature: 85°C (Causality: High enough to drive volatile solvents into the vapor phase, but well below the boiling point of DMSO to prevent vapor overloading).

    • Equilibration Time: 20 minutes.

    • Transfer Line: 105°C.

  • Gas Chromatograph (FID):

    • Column: DB-624 (30 m × 0.32 mm × 1.8 µm) or equivalent USP G43.

    • Inlet: 140°C, Split ratio 10:1.

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).

    • Detector: FID at 250°C.

HS_GC_Pathway Sample Piperazine Matrix + DMSO Diluent Equilibration Thermal Equilibration (85°C, 20 min) Sample->Equilibration Heating Extraction Headspace Vapor Partitioning Equilibration->Extraction Volatilization Transfer Heated Transfer Line (105°C) Extraction->Transfer Carrier Gas Separation USP G43 Column Separation Transfer->Separation Injection Detection FID Detection & Quantitation Separation->Detection Elution

Caption: Headspace-GC-FID pathway for volatile solvent extraction from piperazine matrices.

Step 3: System Suitability & Self-Validation Criteria

Before analyzing the batch, the system must pass the following criteria:

  • Resolution ( Rs​ ): > 1.5 between the closest eluting critical pair (e.g., Acetonitrile and Dichloromethane).

  • Repeatability: Relative Standard Deviation (RSD) ≤ 15% for 6 replicate injections of the Standard Solution.

  • Sensitivity: Signal-to-Noise (S/N) ratio ≥ 10 for the Limit of Quantitation (LOQ) standard.

ICH Q2(R2) Validation Execution

To fully validate this method for Piperazine, 2,5-dimethyl-1-nitro-, execute the following lifecycle steps as defined by [2]:

  • Specificity: Inject a blank (DMSO) and an unspiked sample matrix. Verify that no degradation peaks from the nitramine matrix elute at the retention times of the target residual solvents.

  • Linearity & Range: Prepare standard solutions at 5 concentration levels ranging from the LOQ to 120% of the ICH Q3C specification limit. Plot Area vs. Concentration; the correlation coefficient ( R2 ) must be ≥ 0.99.

  • Accuracy (Recovery): Spike the sample matrix with target solvents at 50%, 100%, and 150% of the specification limit. Calculate the recovery percentage (Acceptance criteria: 80% - 120%).

  • Precision (Repeatability): Perform 6 independent sample preparations spiked at the 100% specification level. The RSD of the calculated concentrations must be ≤ 10%.

Validation_Workflow Start System Suitability (Rs > 1.5, RSD < 15%) Spec Specificity (Matrix vs. Blank) Start->Spec Sens Sensitivity (S/N > 10 for LOQ) Spec->Sens Lin Linearity (R² ≥ 0.99) Sens->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc Prec Precision (Repeatability RSD ≤ 10%) Acc->Prec

Caption: ICH Q2(R2) sequential method validation workflow for residual solvent analysis.

References

  • International Council for Harmonisation (ICH). "ICH Q3C (R8) Residual solvents - Scientific guideline." European Medicines Agency / ICH Official Database, April 2021. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Database, November 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2,5-dimethyl-1-nitrosopiperazine

This document provides a comprehensive guide for the proper and safe disposal of 2,5-dimethyl-1-nitrosopiperazine, a compound of significant interest in research and development. Given the compound's classification as a...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the proper and safe disposal of 2,5-dimethyl-1-nitrosopiperazine, a compound of significant interest in research and development. Given the compound's classification as a nitrosamine, it is presumed to be a potential carcinogen, necessitating stringent adherence to safety and disposal protocols. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe handling and disposal of this hazardous material, thereby protecting both laboratory personnel and the environment.

The information herein is synthesized from established protocols for nitrosamine disposal and safety data for structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for 2,5-dimethyl-1-nitrosopiperazine. All procedures should be carried out in strict accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2,5-dimethyl-1-nitrosopiperazine with the utmost care, recognizing its potential carcinogenicity. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][2]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes:

  • Gloves: Double-gloving with chemical-impermeable nitrile rubber gloves (minimum 0.11mm thickness) is mandatory.[1]

  • Eye/Face Protection: CSA-approved safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Protective Clothing: A lab coat, Tyvek™ or a back-closure gown should be worn to protect against skin contact.[1]

  • Respiratory Protection: In situations where there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved N-95 respirator or higher should be used.[1]

Waste Classification and Segregation: The First Line of Defense

Proper classification and segregation of waste are fundamental to a safe disposal process.

  • Hazardous Waste Classification: 2,5-dimethyl-1-nitrosopiperazine and any materials contaminated with it (e.g., pipette tips, gloves, empty containers, absorbent materials) must be classified as hazardous chemical waste. In the United States, this falls under the regulations of the Resource Conservation and Recovery Act (RCRA).[3] While a specific waste code for this compound is not listed, nitrosamines as a class are considered hazardous. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for assigning the correct waste codes.

  • Waste Segregation: All waste streams containing 2,5-dimethyl-1-nitrosopiperazine must be collected separately from other chemical and general laboratory waste. Use a dedicated, leak-proof, and chemically compatible waste container clearly labeled with its contents.

Disposal Procedures: A Two-Pronged Approach

The disposal strategy for 2,5-dimethyl-1-nitrosopiperazine can be divided into two main categories: in-lab chemical degradation for small quantities and spills, and professional disposal for bulk waste.

In-Lab Chemical Degradation for Small Quantities and Spills

For minor spills or residual amounts in containers, chemical degradation can be an effective preliminary step before final disposal. It is crucial to note that these procedures should only be performed by trained personnel in a chemical fume hood.

Method 1: Reduction with Aluminum-Nickel Alloy

This method involves the reduction of the nitrosamine to its corresponding amine, which is a less hazardous compound.

  • Procedure:

    • For each 1 mg of nitrosamine, use approximately 10 mg of aluminum-nickel alloy powder and 2 ml of 1 M aqueous alkali (e.g., sodium hydroxide).

    • Carefully add the alloy powder to the nitrosamine waste, followed by the aqueous alkali.

    • The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

    • Allow the reaction to proceed for at least 24 hours with occasional stirring.

    • After the reaction is complete, the resulting mixture should be neutralized and disposed of as hazardous waste, following institutional guidelines.

Bulk Waste Disposal

For larger quantities of 2,5-dimethyl-1-nitrosopiperazine and heavily contaminated materials, professional disposal is the only acceptable method.

  • Procedure:

    • Ensure all waste is securely packaged in the designated, labeled hazardous waste containers.

    • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][4]

    • Contact your institution's EHS department to arrange for the pickup and transport of the waste to a licensed hazardous waste disposal facility.[5]

    • Never dispose of this chemical down the drain or in the regular trash.[5]

Decontamination: Ensuring a Safe Workspace

Thorough decontamination of all surfaces and non-disposable equipment that have come into contact with 2,5-dimethyl-1-nitrosopiperazine is critical.

  • Decontamination Solution: A solution of 1:1 hydrobromic acid and acetic acid has been reported to be effective in destroying nitrosamines. However, this is a highly corrosive mixture and should be handled with extreme care and appropriate PPE.

  • Procedure:

    • Prepare the decontamination solution in a chemical fume hood.

    • Wipe the contaminated surfaces with the solution, ensuring a sufficient contact time (consult your EHS for specific recommendations).

    • Follow the acid wipe with a thorough rinse with water and then a final wipe with a neutral cleaning agent.

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • UV Light: Nitrosamines can also be degraded by UV light. While this may be a supplementary decontamination step for surfaces, its effectiveness can be limited by factors such as the intensity of the UV source and the presence of interfering substances.

Regulatory Compliance

The disposal of 2,5-dimethyl-1-nitrosopiperazine is governed by stringent hazardous waste regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] Generators of this waste are legally responsible for its management and disposal in accordance with all applicable local, state, and federal laws. Always consult with your institution's EHS department to ensure full compliance.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 2,5-dimethyl-1-nitrosopiperazine Start Waste Generation (2,5-dimethyl-1-nitrosopiperazine) Classification Classify as Hazardous Waste (Presumed Carcinogen) Start->Classification Segregation Segregate Waste Stream in Labeled, Compatible Container Classification->Segregation Decision Small Spill/Residue or Bulk Waste? Segregation->Decision Degradation In-Lab Chemical Degradation (e.g., Al-Ni Alloy Reduction) Decision->Degradation Small Spill/Residue ProfessionalDisposal Arrange for Professional Disposal (Licensed Hazardous Waste Facility) Decision->ProfessionalDisposal Bulk Waste Degradation->ProfessionalDisposal Dispose of Treated Residue Decontamination Decontaminate Work Area and Equipment ProfessionalDisposal->Decontamination Documentation Maintain Disposal Records Decontamination->Documentation End Disposal Complete Documentation->End

Sources

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